Product packaging for Sulfamic acid(Cat. No.:CAS No. 5329-14-6)

Sulfamic acid

Cat. No.: B1682700
CAS No.: 5329-14-6
M. Wt: 97.1 g/mol
InChI Key: IIACRCGMVDHOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfamic Acid (H₃NSO₃), also known as amidosulfonic acid, is a white, crystalline, non-hygroscopic, and water-soluble strong inorganic acid . Its unique molecular structure, which is best described as a zwitterion, contributes to its high stability and makes it a versatile reagent in diverse research and industrial applications . In chemical synthesis, this compound serves as a cost-effective and stable catalyst for esterification processes . It is also a key starting material in the synthesis of sweeteners like sodium cyclamate and therapeutic agents, including antibiotics, HIV protease inhibitors, and anticancer drugs . Furthermore, its reaction with nitric acid provides a pathway for the laboratory synthesis of nitrous oxide (N₂O) . In polymer science, it functions as a sulfating agent for polysaccharides like arabinogalactan, enabling the green synthesis of sulfated derivatives with potential biological activities, such as anticoagulant properties . It also acts as a coagulator for urea-formaldehyde resins . Beyond synthesis, its strong acidity and descaling properties make it a subject of study in industrial and materials science. It is investigated as a powerful yet safer alternative to hydrochloric acid for removing rust and limescale from metals and ceramics, as it is less volatile and does not produce toxic chlorine gas if accidentally mixed with bleach . Research also explores its use as a chlorine stabilizer in the pulp and paper industry and as a component in fire-extinguishing media . From an environmental and atmospheric science perspective, recent studies highlight its role as a product of reactions between sulfur trioxide and ammonia, with a significant enhancing effect on the formation of aerosol particles (new particle formation) in polluted areas, which is crucial for understanding atmospheric pollution and climate . This product is classified as a strong acid and requires careful handling. It can cause skin and serious eye irritation and is harmful to aquatic life with long-lasting effects . Researchers should consult the safety data sheet and wear appropriate personal protective equipment, including nitrile rubber gloves and safety glasses . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3NO3S<br>NH2SO3H<br>H3NO3S B1682700 Sulfamic acid CAS No. 5329-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIACRCGMVDHOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HSO3NH2, Array, H3NO3S
Record name SULFAMIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SULFAMIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Sulfamic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sulfamic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13770-89-3 (nickel(+2)[2:1] salt), 13770-90-6 (zinc[2:1] salt), 13770-91-7 (magnesium[2:1] salt), 13823-50-2 (mono-potassium salt), 18653-83-3 (Sn(+2) salt), 66027-93-8 (In(+3) salt), 7773-06-0 (mono-ammonium salt)
Record name Sulfamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6034005
Record name Sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sulfamic acid appears as a white crystalline solid. Density 2.1 g / cm3. Melting point 205 °C. Combustible. Irritates skin, eyes, and mucous membranes. Low toxicity. Used to make dyes and other chemicals., Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals, White crystals; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS OR POWDER.
Record name SULFAMIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1917
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Amidosulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SULFAMIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

DECOMP @ BOILING POINT
Record name SULFAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SPARINGLY SOL IN ALC, METHANOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER; FREELY SOL IN NITROGENOUS BASES AND IN NITROGEN CONTAINING ORG SOLVENTS, INSOL IN CARBON DISULFIDE & CARBON TETRACHLORIDE, 12.8 wt% in water at 0 °C; 17.57 wt% in water at 20 °C; 22.77 wt% in water at 40 °C; 0.1667 wt% in formamide at 25 °C; 0.0412 wt% in methanol at 25 °C; 0.0167 wt% in ethanol (2% benzene) at 25 °C; 0.0040 wt% in acetone at 25 °C; 0.0001 wt% in ether at 25 °C, water solubility = 1.47X10+5 mg/l @ 0 °C, 147 mg/mL at 0 °C, Solubility in water at 20 °C: freely soluble
Record name SULFAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amidosulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SULFAMIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

2.15, Relative density (water = 1): 2.1
Record name SULFAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SULFAMIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Typical analysis, in 1981, of the E.I. du Pont de Nemours & Co. Inc products - Crystal grade: 0.2 wt% sulfates, 0.001 wt% iron, and 0.001 wt% insoluble matter; Granular grade: 3.5 wt% ammonium bisulfate, 3.5 wt% sulfuric acid, 0.1 wt% urea, 0.15 wt% magnesium, and 0.2 wt% sulfur trioxide
Record name SULFAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

ORTHORHOMBIC CRYSTALS, WHITE CRYSTALLINE SOLID, Granular grade is off-white in color

CAS No.

5329-14-6
Record name SULFAMIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4560
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5329-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfamic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphamidic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NFU33906Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amidosulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SULFAMIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0328
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Melting point equals 205 °C, 205 °C
Record name Sulfamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1917
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SULFAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amidosulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Mechanisms

Industrial Synthesis Routes of Sulfamic Acid

Industrial production of this compound primarily relies on the reaction of urea (B33335) with sulfur trioxide and sulfuric acid. nih.govatamanchemicals.comatamanchemicals.comhmong.in.th

Urea-Sulfur Trioxide-Sulfuric Acid Pathway

The predominant industrial method for synthesizing this compound involves a two-stage process utilizing urea, sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄), or oleum (B3057394) (fuming sulfuric acid). nih.govatamanchemicals.comatamanchemicals.comhmong.in.th Approximately 96,000 tonnes were produced via this method in 1995. nih.govatamanchemicals.com

The conversion proceeds as follows:

Sulfamation: Urea reacts with sulfur trioxide to form an intermediate, ureidothis compound. nih.govatamanchemicals.com OC(NH₂)₂ + SO₃ → OC(NH₂)(NHSO₃H) nih.govatamanchemicals.com

Decomposition and Formation of this compound: The ureidothis compound intermediate then reacts with sulfuric acid, leading to the formation of this compound and carbon dioxide. nih.govatamanchemicals.com OC(NH₂)(NHSO₃H) + H₂SO₄ → CO₂ + 2 H₃NSO₃ nih.govatamanchemicals.com

This reaction is highly exothermic, posing challenges in temperature control during the production process. To manage the heat released, some processes involve dissolving sulfur trioxide in halogenated fluorocarbons, maintaining reaction temperatures below 50 °C in a two-stage approach or between 60 °C and 100 °C in a one-stage process. Alternatively, urea and concentrated sulfuric acid can be prereacted to form urea bisulfate, which is then added to excess oleum.

Alternative Industrial Production Methods

Another industrial method involves the direct reaction of anhydrous ammonia (B1221849) (NH₃) with sulfur trioxide (SO₃). This process initially forms ammonium (B1175870) sulfamino salts, which subsequently require acidification and hydrolysis with sulfuric acid in a second stage to yield this compound. A notable disadvantage of this method is the co-formation of ammonium hydrogen sulfate (B86663) (ammonium bisulfate) as a byproduct, often in significant quantities.

Furthermore, industrial production of this compound derivatives can also occur through the sulfamation of alkyl amines with sulfur trioxide complexes (R₃N·SO₃). atamanchemicals.com

Laboratory-Scale Synthetic Protocols

While industrial methods focus on large-scale production, several laboratory-scale protocols exist for the synthesis of this compound and its derivatives.

One method involves the reaction of hydroxylamine (B1172632) salts with sulfur dioxide. This nitridation reaction, while known, historically suffered from low yields and required extended reaction times, often carried out by saturating an aqueous solution of the hydroxylamine derivative with sulfur dioxide and allowing it to stand or bubbling sulfur dioxide for prolonged periods. Improvements have been made by conducting the reaction under pressure to enhance yields and reduce reaction time.

Another laboratory preparation involves the reaction of sultone (e.g., 1,3-propane sultone or 1,4-butane sultone) with a primary amine (e.g., propylamine, butylamine, isopropylamine, isobutylamine, aniline, or cyclohexylamine) in an organic solvent. The mixture is reacted for 4-24 hours at temperatures between 25-80 °C, followed by filtration, washing, and drying to obtain the this compound product.

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthesis and predicting the behavior of this compound in various environments.

Hydrolysis Mechanisms (e.g., HNSO₂ hydrolysis with CH₃SO₃H)

Aqueous solutions of this compound slowly hydrolyze to ammonium bisulfate according to the reaction: H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻. nih.govwikipedia.org The kinetics of this compound hydrolysis have been studied, showing a first-order dependence on both sulfamate (B1201201) and hydrogen ion concentrations, accompanied by a primary salt effect. wikipedia.org A proposed mechanism involves the formation of an intermediate dipolar ion in equilibrium with reactants. wikipedia.org

The hydrolysis of sulfamate esters, such as phenylsulfamate esters, has been investigated, revealing an associative Sₙ2(S) mechanism in medium acid strength (pH 2-5). In this mechanism, water acts as a nucleophile, attacking the sulfur atom and cleaving the S-O bond while simultaneously forming a new S-O bond with the water molecule's oxygen, leading to this compound and phenol (B47542) as products. wikipedia.org In neutral to moderately alkaline solutions (pH ~6-9), a dissociative (E1cB) route is followed, involving the ionization of the amino group followed by unimolecular expulsion of the leaving group to yield an N-sulfonylamine intermediate. wikipedia.org

Recent research has focused on the formation mechanism of this compound (SFA) from the hydrolysis of HNSO₂ (sulfinylamine) with methanesulfonic acid (CH₃SO₃H or MSA) in both gaseous and interfacial phases. The gaseous formation of SFA from HNSO₂ hydrolysis with MSA can be competitive with water-catalyzed hydrolysis at altitudes of 5–15 km. The primary route for this reaction in the gas phase is predicted to occur via the HNSO₂ + MSA…H₂O reaction, following the initial formation of dimers (HNSO₂…H₂O and MSA…H₂O) through collisions. At the air-water interface, two types of mechanisms have been observed: an ion-forming mechanism (leading to NH₂SO₃⁻ and H₃O⁺ ion pair) and a proton exchange mechanism. The activation energy for the hydrolysis of HNSO₂ catalyzed by MSA in the gaseous reaction was found to be only 0.8 kcal mol⁻¹.

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting properties, and understanding molecular interactions related to this compound.

DFT methods have been extensively used to investigate the sulfonation mechanism of urea in oleum, a key step in industrial this compound synthesis. These calculations help in identifying elementary acts, intermediates, and transition states of the reaction. For instance, six possible complexes of urea and the HSO₃⁺ cation (considered a sulfonating agent) have been identified, with two being reactive through the bonding of urea's nitrogen atom to the sulfur of HSO₃⁺. The calculations also provide activation energies and thermal effects for various stages of the process, indicating that the formation of isocyanic acid is a stable intermediate.

In the context of atmospheric chemistry, quantum chemical calculations and Born-Oppenheimer molecular dynamics (BOMD) simulations have been employed to study the gaseous and interfacial formation of this compound from HNSO₂ hydrolysis with methanesulfonic acid. The M06-2X functional, for example, is noted for its good performance in calculating Gibbs free energies in such studies.

Furthermore, DFT has been utilized to:

Predict and describe pressure-induced isosymmetric polymorphic phase transitions in solid this compound, comparing experimental and theoretical Raman spectra, and analyzing thermodynamic stability.

Study the nature and energy of intermolecular bonds between this compound and water molecules, including geometry optimization of aqueous complexes using methods like DFT B3LYP / 6-311++G(d,p).

Investigate the catalytic sulfation of compounds like betulin (B1666924) with this compound, confirming experimental results theoretically.

Calculate the acidity (pKa values) of various N-alkyl and N-cycloalkyl sulfamic acids in both gas and aqueous media, using thermodynamic cycles and the polarized continuum model (PCM) for solvent effects.

Examine the self-catalytic reaction of SO₃ and NH₃ to produce this compound, identifying reaction barriers and the role of reactants or products as catalysts.

Born–Oppenheimer Molecular Dynamics Simulations

Born–Oppenheimer Molecular Dynamics (BOMD) simulations are a powerful computational tool used to investigate the dynamic behavior of chemical systems by solving the electronic structure problem at each time step, allowing for the accurate description of bond breaking and formation events. For this compound, BOMD simulations have been instrumental in elucidating complex reaction mechanisms and understanding its structural transformations under varying conditions.

Atmospheric Reaction Mechanisms

Recent research has employed BOMD simulations to explore the gaseous and interfacial formation mechanisms of this compound (SFA) from the hydrolysis of HNSO₂ with methanesulfonic acid (MSA) copernicus.orgresearchgate.net. These simulations provide molecular-level insights into atmospheric new particle formation (NPF) processes.

Gaseous and Interfacial Reactions: BOMD simulations revealed that the gaseous formation of SFA from HNSO₂ hydrolysis with MSA can compete with water-catalyzed pathways within altitudes of 5–15 km copernicus.org. At the air–water interface, two primary reaction mechanisms were observed on a picosecond timescale: the ion-forming mechanism and the proton exchange mechanism, leading to the formation of the SFA⁻…H₃O⁺ ion pair copernicus.orgresearchgate.net. Approximately 60% of the reactions observed in these BOMD simulations were attributed to the proton exchange mechanism copernicus.org. Furthermore, due to its strong acidity, the this compound molecule formed at the water droplet surface was found to persist only for picoseconds, subsequently deprotonating by transferring a proton to an interfacial water molecule copernicus.org.

Simulation Parameters and Findings: The gaseous reactions were simulated in an NVT ensemble at 300 K using 15×15×15 ų supercells with a time step of 1 fs. For interfacial simulations, a system containing 191 water molecules, along with HNSO₂ and MSA, was utilized in 35×35×35 ų supercells. A 10 ps relaxation period was applied to equilibrate the water microdroplet system prior to the interfacial simulation. The Goedecker–Teter–Hutter (GTH) conservation pseudopotential, combined with a Gaussian DZVP basis set and an auxiliary plane wave basis set, was employed for electron representation. Energy cutoffs of 280 Ry for the plane wave basis set and 40 Ry for the Gaussian basis set were applied copernicus.org.

Table 1: BOMD Simulation Parameters for this compound Formation Mechanisms copernicus.org

ParameterGaseous ReactionsInterfacial Reactions
Ensemble NVTNVT
Temperature 300 K300 K
Supercell Size 15×15×15 ų35×35×35 ų (with 191 water molecules, HNSO₂, MSA)
Time Step 1 fs1 fs
Pseudopotential Goedecker–Teter–Hutter (GTH) conservationGoedecker–Teter–Hutter (GTH) conservation
Basis Set Gaussian DZVP and auxiliary plane waveGaussian DZVP and auxiliary plane wave
Plane Wave Energy Cutoff 280 Ry280 Ry
Gaussian Basis Energy Cutoff 40 Ry40 Ry
Pre-simulation Relaxation N/A10 ps (for water microdroplet equilibration)

Table 2: Observed Reaction Mechanisms and Percentages at Air–Water Interface copernicus.org

Reaction MechanismPercentage (Approximate)Timescale (Approximate)
Proton Exchange60%Picoseconds
Ion-FormingNot specifiedPicoseconds

Pressure-Induced Isosymmetric Phase Transition

Born–Oppenheimer ab initio molecular dynamics (aiMD) simulations have also been utilized to investigate the pressure-induced isosymmetric polymorphic phase transition (IPT) of this compound mdpi.comresearchgate.net. This compound exists in a zwitterionic form under ambient conditions and undergoes an IPT starting at approximately 10.0 GPa mdpi.com.

Simulation Methodology and Findings: Simulations were conducted using the CASTEP program within an NPT ensemble at a constant temperature of 298 K and at pressures of either 1.01325 × 10⁻⁴ GPa (ambient) or 20.1 GPa mdpi.com. A Nosé thermostat and Parrinello barostat were employed to maintain constant temperature and pressure, respectively. The PBE TS functional was used, with a kinetic energy cutoff for plane waves set at 1020 eV, and an integration time step of 0.5 fs. The simulations ran for a duration of 9 ps, with a self-consistent field (SCF) limit of 5 × 10⁻⁷ eV/atom mdpi.com.

At 20.1 GPa, the aiMD simulations revealed significant changes in both the unit cell dimensions and the hydrogen-bond lattice of this compound, indicating the instability of Phase I and supporting the occurrence of the anticipated IPT mdpi.com. While geometry optimization at increased pressure using periodic DFT calculations did not initially predict the IPT, the ab initio molecular dynamics simulations provided the dynamic evidence for the mechanisms behind the observed transition mdpi.comresearchgate.net.

Table 3: aiMD Simulation Parameters for Pressure-Induced Phase Transition mdpi.com

ParameterValue
Ensemble NPT
Temperature 298 K
Pressure 1.01325 × 10⁻⁴ GPa (ambient) or 20.1 GPa
Thermostat Nosé
Barostat Parrinello
Functional PBE TS
Kinetic Energy Cutoff (Plane Waves) 1020 eV
Integration Time Step 0.5 fs
Simulation Duration 9 ps
SCF Limit 5 × 10⁻⁷ eV/atom

Catalytic Applications of Sulfamic Acid in Organic Chemistry

Sulfamic Acid as a Brønsted Acid Catalyst

General Principles of Acid Catalysis by this compound

This compound serves as an effective Brønsted acid catalyst by readily donating protons to facilitate a diverse range of organic transformations. scielo.brsioc-journal.cnasianpubs.org Its catalytic efficacy stems from its moderate acidity, with a pKa value of 1.19 in water. scielo.brniscpr.res.in This characteristic allows it to act as a viable alternative to conventional Brønsted and Lewis acid catalysts in various synthetic protocols. scielo.brscielo.brrsc.org A key advantage of this compound in catalysis is its insolubility in most common organic solvents coupled with its high miscibility in water. niscpr.res.incore.ac.ukasianpubs.org This property is crucial for its application as a heterogeneous catalyst, enabling easy separation from reaction mixtures and subsequent reuse, thereby enhancing the economic viability and environmental sustainability of the process. niscpr.res.incore.ac.ukrhhz.net

Mechanism of Action Related to Zwitterionic Nature

The unique catalytic features of this compound are closely linked to its zwitterionic nature, where it exists as H₃N⁺SO₃⁻ units. researchgate.netniscpr.res.incore.ac.ukwalshmedicalmedia.comscielo.brrsc.org This internal salt structure contributes to its exceptional activity across a broad spectrum of acid-catalyzed organic reactions. core.ac.ukscielo.brrsc.org In certain catalytic mechanisms, the zwitterionic form of this compound can be adsorbed onto a catalyst matrix, particularly in solid-acid catalyzed processes. Following adsorption, it may decompose to generate reactive species such as sulfur trioxide and ammonia (B1221849), which then participate in the desired chemical transformations. mdpi.com Moreover, a synergistic effect between the zwitterionic form of this compound and specific solvents, such as methanol, has been observed to significantly boost its catalytic efficiency in some reactions. core.ac.uk

Specific Organic Transformations Catalyzed by this compound

This compound has proven to be a highly effective catalyst in numerous organic reactions, particularly those involving the formation of new chemical bonds.

Carbon-Carbon Bond Formation Reactions

This compound plays a significant role in facilitating the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules. researchgate.neteurekaselect.combenthamdirect.comresearchgate.net Its catalytic activity extends to various reactions that lead to the creation of new carbon frameworks. benthamdirect.com

Multicomponent Reactions (MCRs)

This compound is recognized as an efficient catalyst for one-pot multicomponent reactions. scielo.brniscpr.res.inresearchgate.netrhhz.netbenthamdirect.comresearchgate.netnih.gov MCRs are highly valued in modern drug discovery and synthetic chemistry due to their inherent advantages, including high atom economy, structural diversity, and operational simplicity. niscpr.res.inresearchgate.netnih.gov These reactions involve the simultaneous coupling of three or more starting materials in a single reaction vessel, leading to the formation of a single product that incorporates significant portions of all initial components. niscpr.res.inresearchgate.netnih.gov

A notable application of this compound in MCRs is its use as an organocatalyst for the one-pot three-component synthesis of spiro-oxindole fused dihydroquinazolinone derivatives. researchgate.netresearcher.liferesearchgate.netresearchgate.netscilit.comsjp.ac.lk This synthetic protocol typically involves the condensation of isatoic anhydride, various primary anilines, and substituted isatins. The reaction is efficiently conducted in an aqueous medium under reflux conditions. researcher.liferesearchgate.netresearchgate.net This method offers several compelling benefits, including the achievement of excellent product yields, often ranging from 89% to 94%. researcher.liferesearchgate.net Furthermore, the reactions proceed with remarkably short completion times, often within just two hours. researcher.liferesearchgate.net Additional advantages include the feasibility of gram-scale production, the use of an inexpensive and commercially available organocatalyst, the utilization of water as a green solvent, the reusability of the reaction medium, and the elimination of the need for chromatographic purification, simplifying the workup procedure. researcher.liferesearchgate.net

Table 1: Representative Yields for this compound-Catalyzed Synthesis of Spiro-oxindole Fused Dihydroquinazolinone Derivatives

Reaction TypeCatalystSolventConditionsYield Range (%)Reference
One-pot three-component synthesisThis compoundWaterReflux89–94 researcher.liferesearchgate.net
Synthesis of Triazole[1,2-a]indazole-trione Derivatives

This compound serves as an efficient, cost-effective, and reusable catalyst for the one-pot, three-component condensation reaction leading to triazole[1,2-a]indazole-trione derivatives. fishersci.cauni.lu This reaction typically involves the condensation of urazole, aldehydes, and cyclic β-diketones. fishersci.cauni.lu The methodology is notable for its use of water as the sole solvent and mild reaction conditions, such as stirring at 50 °C. fishersci.cauni.lu High yields, often exceeding 80%, have been reported for these syntheses. uni.lu The catalyst's reusability without significant loss of catalytic activity further highlights its green chemistry credentials. fishersci.cauni.lu

Typical Reaction Conditions and Yields for Triazole[1,2-a]indazole-trione Synthesis uni.lu

ReactantsCatalyst (mol%)SolventTemperature (°C)Reaction Time (min)Yield (%)
Urazole, Benzaldehyde (B42025), Cyclohexane-1,3-dione20Water507082
Hantzsch Condensation for Polyhydroquinoline Derivatives

This compound acts as a heterogeneous catalyst for the facile and efficient one-pot, four-component synthesis of polyhydroquinoline derivatives via the Hantzsch condensation reaction. jocpr.comresearchgate.net This reaction typically involves aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate. jocpr.comresearchgate.netresearchgate.net The method offers significant advantages, including excellent yields, cost-effectiveness, reduced reaction times (e.g., 2-8 minutes), absence of side products, and operational simplicity. jocpr.comresearchgate.net Furthermore, this compound is recoverable and reusable for multiple cycles without substantial loss in its catalytic activity, contributing to a greener synthetic approach. jocpr.com

Typical Reaction Conditions and Yields for Polyhydroquinoline Synthesis researchgate.net

ReactantsCatalyst (mol%)SolventTemperature (°C)Reaction Time (min)Yield (%)
Aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetateCatalyticSolvent-free802-8Good to Excellent
Biginelli Condensations for Dihydropyrimidinones

Typical Reaction Conditions and Yields for Dihydropyrimidinone Synthesis researchgate.netuni.lu

ReactantsCatalyst (mol%)SolventConditionsYield (%)
Aldehyde, β-keto ester, Urea (B33335)/Thiourea (B124793)CatalyticSolvent-freeConventional heating or Microwave irradiationHigh to Excellent
Knoevenagel and Claisen-Schmidt Condensations

While this compound is recognized as a versatile solid acid catalyst for numerous organic transformations, specific detailed research findings focusing solely on its direct catalytic application in Knoevenagel and Claisen-Schmidt condensations were not identified within the scope of the provided search results.

Synthesis of Bis(1H-indol-3-yl)methanes

This compound effectively catalyzes the electrophilic substitution reactions of indoles with aldehydes and ketones, leading to the formation of bis(1H-indol-3-yl)methanes. ajgreenchem.comtandfonline.comtandfonline.com This condensation reaction is typically carried out in ethanol (B145695) under mild conditions. tandfonline.comtandfonline.com The methodology is characterized by its simplicity, cost-effectiveness, good yields, and short reaction times. ajgreenchem.comtandfonline.com The catalyst is also recyclable, making this an environmentally favorable approach for synthesizing these biologically significant compounds. ajgreenchem.comtandfonline.comarpgweb.com

Typical Reaction Conditions for Bis(1H-indol-3-yl)methane Synthesis tandfonline.comtandfonline.com

ReactantsCatalyst (mol%)SolventTemperature
Indole, Aldehyde or Ketone10-20EthanolRoom temperature
Allylic Substitution Reactions for Primary Allylic Amines

This compound functions as an ammonia equivalent in iridium-catalyzed allylic substitution reactions, facilitating the synthesis of primary allylic amines from allylic alcohols. tandfonline.comfishersci.caepa.gov This method represents a significant advancement, enabling the gram-scale synthesis of primary allylic amines under mild, transition metal-free, and environmentally friendly conditions. arpgweb.com Reported yields for this transformation can be as high as 97%. arpgweb.com The proposed mechanism involves the protonation of the allylic alcohol by this compound (acting as a Brønsted acid), followed by dehydration to form an allylic carbocation, which then reacts with ammonia gas generated in situ. arpgweb.com

Typical Reaction Conditions and Yields for Primary Allylic Amine Synthesis arpgweb.com

ReactantsCatalyst SystemYield (%)Conditions
Allylic alcohol, this compoundIridium catalyst, Phosphoramidite ligandsUp to 97Mild, transition metal-free, environmentally friendly
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition for Triazoles)

This compound proves to be an effective additive in metal-free 1,3-dipolar cycloaddition reactions, specifically for the synthesis of 4-aryl-NH-1,2,3-triazoles from nitroolefins and sodium azide (B81097). epa.govscispace.comresearchgate.netrsc.orgresearchgate.net This application is particularly valuable as it inhibits the formation of undesired side products, such as triaryl benzene. epa.govscispace.comresearchgate.net The protocol offers a broad substrate scope, simple reaction conditions (including stability to open air), reduced reaction times, easy work-up procedures, and delivers products in good to excellent yields (e.g., 60-94%). epa.govscispace.comresearchgate.net The proposed reaction pathway involves an initial Michael addition of the azide anion to the nitroalkene, forming a triazoline intermediate, which then undergoes nitrite (B80452) anion elimination and proton migration to yield the final triazole. rsc.org This method presents a viable alternative to classical Huisgen 1,3-dipolar cycloaddition reactions. scispace.com

Functional Group Transformations

This compound serves as an effective catalyst for various functional group transformations, offering advantages such as high yields, mild reaction conditions, and often solvent-free environments researchgate.netwalshmedicalmedia.com.

Preparation of Amides from Ketoximes

This compound has proven to be an efficient and green catalyst for the liquid Beckmann rearrangement of ketoximes in dried acetonitrile, leading to the preparation of amides researchgate.netcapes.gov.br. This process is considered environmentally friendly as it avoids the use of basic neutralization agents due to this compound's intrinsic zwitterionic property, thereby minimizing waste generation researchgate.netcapes.gov.br. The reaction offers a mild procedure, short reaction times, high yields, and good selectivity for both aromatic and cycloaliphatic substrates researchgate.net.

Esterification Processes

Esterification is a fundamental reaction in organic chemistry with broad applications in both laboratory and industrial settings core.ac.uk. This compound has been successfully employed as an efficient catalyst for the synthesis of fatty acid methyl and ethyl esters (FAMEs and FAEEs) core.ac.ukresearchgate.net. Studies have shown that increasing the concentration of this compound and temperature generally leads to positive effects on the esterification process core.ac.uk. For instance, excellent yields of ethyl esters, ranging from 94.5% to 96.2%, were obtained using 10% this compound and ethanol at 100 °C and 120 °C, respectively core.ac.uk. This compound also offers advantages over conventional sulfuric acid in esterification due to its lower corrosiveness and ease of handling ijsrp.org.

Table 1: this compound Catalyzed Esterification of Fatty Acids

Fatty Acid TypeAlcoholCatalyst Conc. (% w/w based on fatty acid)Temperature (°C)Yield (%)Reference
VariousEthanol1010094.5 core.ac.uk
VariousEthanol1012096.2 core.ac.uk
VariousMethanol1010062-80 core.ac.uk
VariousMethanol1012062-80 core.ac.uk
Thioacetalization

This compound acts as an efficient catalyst for the thioacetalization of aldehydes with thiols, providing dithioacetals under mild, solvent-free, and metal-free conditions researchgate.netresearchgate.net. This methodology is straightforward and offers reasonable yields of the desired products researchgate.net. The catalyst can be recovered by simple filtration and reused for multiple cycles, demonstrating good catalytic activity up to the third cycle researchgate.netresearchgate.net. Thioacetals and thioketals are important protective functional groups in organic synthesis, particularly in multi-step syntheses of natural products and drugs researchgate.netnih.gov.

Acetalization of Carbonyl Compounds

This compound, including its functionalized forms like this compound-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs), serves as an efficient and recyclable catalyst for the acetalization and ketalization of carbonyl compounds with diols nih.govresearchgate.netdoi.org. This method is broadly applicable to converting various carbonyl compounds into their corresponding acetals and ketals researchgate.netdoi.org. Key advantages include the use of an inexpensive, green, and stable catalyst, convenient reaction operation, and high selectivity researchgate.netdoi.org. This compound can be reused multiple times (e.g., five times for benzaldehyde and neopentyl glycol reaction) without significant loss of activity researchgate.netdoi.org.

Table 2: Representative Acetalization Reactions Catalyzed by this compound-Functionalized Magnetic Fe₃O₄ Nanoparticles (SA-MNPs)

Carbonyl CompoundDiol/DithiolCatalyst Amount (g)Reaction ConditionsYield (%)Reference
4-nitrobenzaldehydeEthylene glycol0.1Room temperature, solvent-free, 1 hr95 nih.govscispace.com
BenzaldehydeEthylene glycol0.1Room temperature, solvent-freeExcellent nih.govscispace.com
AcetophenoneEthylene glycol0.1Room temperature, solvent-freeExcellent nih.govscispace.com
Methoxymethylation of Alcohols

This compound-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs) have been successfully utilized as a heterogeneous solid acid catalyst for the methoxymethylation of alcohols with formaldehyde (B43269) dimethyl acetal (B89532) (FDMA) nih.govscispace.comresearchgate.net. This reaction provides a method for protecting hydroxyl groups in alcohols, which is crucial in multi-step organic synthesis nih.govoiccpress.com. The process typically occurs at room temperature under solvent-free conditions, yielding good to excellent results nih.govscispace.com.

Table 3: Methoxymethylation of Alcohols Catalyzed by this compound-Functionalized Magnetic Fe₃O₄ Nanoparticles (SA-MNPs)

AlcoholFormaldehyde Dimethyl Acetal (FDMA)Catalyst Amount (g)Reaction ConditionsYield (%)Reference
Benzyl alcohol10 mmol0.1Room temperature, solvent-free, 2 hrs97 nih.govscispace.com
VariousFDMA0.1Room temperature, solvent-freeGood to excellent nih.govscispace.com
Sulfation Reactions

This compound serves as a mild and eco-friendly sulfating agent, particularly for carbohydrates and other natural compounds mdpi.comresearchgate.netcellulosechemtechnol.rorsc.orgresearchgate.net. While this compound itself may exhibit weak activity in sulfation reactions without activators, its reactivity can be significantly enhanced in the presence of organic bases like urea or solid acid catalysts such as Amberlyst 15® or oxidized carbon materials mdpi.comresearchgate.netcellulosechemtechnol.roresearchgate.net. For instance, sulfation of birch wood microcrystalline cellulose (B213188) with this compound in the presence of ion-exchange resins like Amberlite IR 120 has been shown to form water-insoluble sulfated products in high yield mdpi.com. Similarly, agarose (B213101) sulfation with this compound can achieve high sulfur content (up to 14.5 wt%) when urea is used as an activator or up to 14.1 wt% with oxidized carbonaceous material Sibunit-4® as a catalyst cellulosechemtechnol.ro.

Synthesis of Heterocyclic Compounds

This compound has demonstrated high efficiency as an acid catalyst in the synthesis of a wide array of heterocyclic compounds, including both O- and N-heterocyclic structures atamanchemicals.com. Its ability to facilitate various reactions under mild and often solvent-free conditions contributes to its utility in modern organic synthesis atamanchemicals.com.

O-Heterocyclic Compounds

This compound serves as an effective catalyst in the synthesis of several O-heterocyclic compounds. For instance, it has been employed in the preparation of aryl-14H-dibenzo[a.j]xanthenes fishersci.nlatamanchemicals.com. Additionally, this compound catalyzes the synthesis of oxabicyclo[3.2.1]octenes under solvent-free ball milling conditions, offering advantages such as excellent selectivity and high yields atamanchemicals.com. A notable application is the facile and eco-friendly synthesis of substituted 5-deaza-10-oxaflavins. This synthesis is achieved through a two-component condensation reaction between salicylaldehyde (B1680747) and barbituric acid, catalyzed by this compound at ambient temperature, yielding good results with simple workup procedures and no need for chromatographic separation fishersci.nlnih.gov.

N-Heterocyclic Compounds

The catalytic activity of this compound extends significantly to the synthesis of various N-heterocyclic compounds, which are crucial motifs in pharmaceuticals and agrochemicals atamanchemicals.com.

This compound acts as a catalyst in the synthesis of polysubstituted quinolones fishersci.nlatamanchemicals.com. The Friedländer annelation, a straightforward method for synthesizing polysubstituted quinolines, can be effectively promoted by Brønsted acid catalysts, including this compound. This condensation typically involves a 2-aminoaryl ketone and a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration.

As previously mentioned, this compound is an efficient and cost-effective catalyst for the synthesis of 5-deaza-10-oxaflavins nih.gov. This process involves the condensation of salicylaldehyde and barbituric acid, proceeding smoothly at ambient temperature fishersci.nlnih.gov. The mild reaction conditions, short reaction times, and good yields are key advantages of this this compound-catalyzed protocol.

This compound facilitates the one-pot synthesis of tetrazole derivatives from aldehydes and sodium azide. This protocol is noted for its simplicity, cost-effectiveness, and environmental benignity, often affording good to excellent yields without the need for additional catalysts. Furthermore, this compound can function as a Lewis acid catalyst in a two-step method for synthesizing 5-aryl-thio-1H-tetrazole derivatives from thiocyanates.

Quinoxaline (B1680401) derivatives, important in various fields including biological active compounds and electroluminescent materials, can be synthesized efficiently using this compound as a catalyst. This compound/methanol has been reported as an effective and recyclable catalytic system for quinoxaline synthesis. The direct condensation of o-phenylenediamines with α-diketones is a common method for quinoxaline preparation, and this compound has been successfully employed to promote this reaction at room temperature, even in tap water suspension. This approach is characterized by mild reaction conditions, easy work-up, and high yields.

Heterogeneous Catalysis with this compound

This compound Functionalized Nanomaterials

Natural Asphalt (B605645) this compound (NA-NHSO3H)

Natural Asphalt this compound (NA-NHSO3H) is a heterogeneous Brønsted acid catalyst derived from the functionalization of natural asphalt (NA) rsc.orgrsc.orgnih.gov. The incorporation of -SO3H groups onto the surface of natural asphalt enhances its acidity and increases the surface area, thereby boosting its catalytic activity rsc.orgrsc.orgresearchgate.net. Characterization of NA-NHSO3H typically involves techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Energy Dispersive X-ray (EDX), and X-ray mapping analysis rsc.orgrsc.orgnih.govresearchgate.net.

NA-NHSO3H has demonstrated high efficacy in promoting various condensation reactions. Notably, it is an efficient catalyst for Knoevenagel and Claisen–Schmidt condensations, which can be carried out in water at room temperature, aligning with green chemistry principles by minimizing hazardous solvents and energy consumption rsc.orgrsc.orgresearchgate.net. Furthermore, this catalyst has been explored for the synthesis of diverse heterocyclic compounds, including polyhydroquinolines, tetrahydrobenzo[b]pyran, and 3,4-dihydropyrimidine-2(1H)-one/thiones rsc.orgrsc.orgnih.govresearchgate.net. A model reaction, the condensation of malononitrile (B47326) with 4-chlorobenzaldehyde, has been used to optimize its performance, showing optimal conditions at 10 mg of catalyst in water at room temperature rsc.org.

Polyether Sulfone this compound (PES-NHSO3H)

Polyether Sulfone this compound (PES-NHSO3H) is another robust acidic catalytic system prepared through the simple sulfonation of a modified polyether sulfone researcher.liferesearchgate.netresearchgate.net. The acidic sites (SO3H) of PES-NHSO3H have been quantified, with typical values around 4.23 mmol H+/g by acid-base titration and 4.29 mmol H+/g by barium sulfate (B86663) test researcher.liferesearchgate.netresearchgate.net.

PES-NHSO3H serves as an efficient catalyst for multicomponent reactions, particularly in the synthesis of functionalized furan-2-ones and 2ʹ,5-dioxo-5H-spiro[furan-2,3ʹ-indoline]-3-carboxylate derivatives researcher.liferesearchgate.net. These syntheses involve three-component reactions of anilines, aldehydes (or 1-ethylindoline-2,3-dione), and diethyl acetylene (B1199291) dicarboxylate, achieving high yields ranging from 85% to 97% researcher.liferesearchgate.net. The catalyst is also effective in promoting cyclization and condensation steps . Research indicates that polar protic solvents, such as ethanol, can enhance reaction rates and yields by stabilizing protonated intermediates and facilitating nucleophilic attack .

This compound Incorporated Metal-Organic Frameworks (HKUST-1)

The incorporation of this compound (SA) into Metal-Organic Frameworks (MOFs) like HKUST-1 represents an effective strategy to enhance their catalytic properties rsc.org. HKUST-1, a porous coordination polymer composed of copper(II) ions and benzene-1,3,5-tricarboxylate (B1238097) linkers, possesses an exceptionally high surface area and ordered nano-pores, which are exploited for the homogeneous dispersion and encapsulation of this compound rsc.orggoogle.com. The synthesis typically involves activating HKUST-1, dispersing it in ethanol, and then adding a solution of this compound, followed by refluxing rsc.org. This method ensures chemical modification without compromising the structural integrity of the MOF, as confirmed by techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS), which show a characteristic S 2p peak at 168 eV indicating successful sulfonation rsc.org.

The catalytic efficiency of SA@HKUST-1 composites has been investigated for various organic transformations, including the synthesis of 7-hydroxy-4-methyl coumarin (B35378) and 3,4-dihydropyrimidinone rsc.orgrsc.org. The catalytic performance is highly dependent on the amount of this compound loaded onto the HKUST-1 framework rsc.org. Beyond catalysis, these materials also exhibit significant adsorptive removal activity for common organic and inorganic pollutants from water, such as Pb2+ and Malachite green rsc.orgrsc.org.

Recyclability and Reusability of this compound Catalysts

The recyclability and reusability of catalysts are crucial aspects for sustainable and economically viable chemical processes. This compound and its derivatives are highly regarded for their excellent reusability, contributing significantly to green chemistry principles rhhz.netasianpubs.orgrsc.orgnih.govresearchgate.netbohrium.combas.bg.

This compound itself is a solid, proton donor catalyst that is insoluble in most organic solvents, making its separation from reaction mixtures straightforward, typically by simple filtration rhhz.netasianpubs.orgresearchgate.net. After separation, the catalyst can be washed and dried for subsequent reuse rhhz.netbas.bg. This ease of recovery eliminates the need for chromatographic separation, reducing waste and operational costs rhhz.netbas.bg.

Detailed research findings illustrate the high reusability of this compound-based catalysts:

This compound (SA) : It has been successfully reused for up to five times in various reactions, such as pyrazole (B372694) derivative synthesis, with minimal loss in catalytic activity and only a slight reduction in product yields rhhz.net. For the synthesis of lignan (B3055560) compounds, SA maintained its activity for at least three consecutive cycles asianpubs.org.

Polyether Sulfone this compound (PES-NHSO3H) : This catalyst has demonstrated exceptional stability and reusability, being recovered and reused for up to 11 cycles without a noticeable loss in its catalytic potential researchgate.net.

Natural Asphalt this compound (NA-NHSO3H) : NA-NHSO3H exhibits excellent reusability, which has been confirmed by hot-filtration tests and its robustness in gram-scale reactions rsc.orgnih.govresearchgate.net.

[2-(sulfooxy)ethyl]this compound (SESA) : In the synthesis of β-acetamido carbonyl compounds, SESA showed no significant loss in product yield even after being recycled five times bas.bg.

The inherent properties of this compound, such as its solid nature, stability, and insolubility in organic solvents, make it an ideal candidate for heterogeneous catalysis, facilitating easy recovery and reuse, thus promoting more efficient and environmentally friendly synthetic protocols rhhz.netasianpubs.org.

Deep Eutectic Solvents (DES) with this compound

Deep Eutectic Solvents (DES) represent a new generation of "green" solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) mdpi.comsemanticscholar.org. These mixtures exhibit a significantly lower melting point than their individual components, offering advantages such as low cost, biodegradability, non-toxicity, and renewability mdpi.comsemanticscholar.org. This compound plays a crucial role in the formation of various DES systems, acting as either a hydrogen bond donor or acceptor depending on the co-component.

Table 1: Examples of this compound-Based Deep Eutectic Solvents and Their Applications

DES System ComponentsMolar RatioRole of this compoundApplicationKey Findings
This compound:Glycerol (B35011)Not specifiedHBDCellulose Nanofibril (CNF) preparation with sulfation mdpi.comFacilitates swelling and sulfation of cellulose; reduces energy consumption for nanofibrillation by up to 35%; high degree of sulfation (0.12) mdpi.com.
This compound:Urea1:1, 1:2, 1:3HBA (in one context)Sulfating natural substances; Starch treatment semanticscholar.orgcapes.gov.brresearchgate.netAlternative to toxic sulfur trioxide complexes; increased urea content leads to linear growth in heat capacity, entropy, and E (thermal); nucleophilic/electrophilic attack areas increase with urea content capes.gov.brresearchgate.net.

This compound-glycerol based DES has been utilized for the sustainable preparation of cellulose nanofibrils (CNF) with simultaneous sulfation mdpi.com. In this system, this compound acts as a hydrogen bond donor, while glycerol functions as a hydrogen bond acceptor mdpi.com. This DES pretreatment facilitates cellulose nano-fibrillation and significantly reduces the energy consumption required for this process, with a maximum reduction of 35% mdpi.com. The swelling induced by the DES also promotes sulfation, achieving a high degree of substitution (0.12) mdpi.com.

Another notable this compound-based DES involves its mixture with urea. This this compound-urea DES has been extensively investigated as an effective agent for sulfating natural substances, providing a safer alternative to hazardous sulfur trioxide complexes capes.gov.brresearchgate.net. Studies on different molar ratios (e.g., 1:1, 1:2, 1:3 for starch treatment) have shown that increasing the urea content in the mixture leads to an almost linear growth in heat capacity, entropy, and thermal energy semanticscholar.orgcapes.gov.brresearchgate.net. Molecular electrostatic potential mapping reveals that the nucleophilic and electrophilic attack areas increase with higher urea content, indicating enhanced intermolecular interactions, including hydrogen bonds and van der Waals forces capes.gov.brresearchgate.net. These properties make this compound-based DES attractive for various applications in organic synthesis, catalysis, and material chemistry mdpi.com.

Advanced Materials and Sulfamic Acid

Sulfamic Acid in the Synthesis of Functional Materials

This compound serves as a crucial component or catalyst in the creation of various advanced functional materials, ranging from polymers to nano-magnetic structures.

This compound acts as an efficient and environmentally friendly catalyst in the production of bio-based polymers. It has been successfully employed to promote the acylation of pyruvate (B1213749) esters, yielding α-acyloxyacrylate esters, which are monomers for plastics exhibiting high heat resistance and transparency. foodb.cafishersci.com The catalytic reactivity of this compound in this process has been shown to be superior to conventional liquid inorganic or organic acids. foodb.cafishersci.com

Beyond its role as a catalyst for monomer synthesis, this compound is directly involved in the formation of various polymeric materials:

Phenolic Copolymers : A phenolic copolymer (GASA) was synthesized from gallic acid and this compound, catalyzed by horseradish peroxidase (HRP)/H₂O₂. The optimal molar ratio of gallic acid to this compound for maximum yield was found to be 1:1, achieved at 35 °C over 5.5 hours with 5 mg of HRP. researchgate.netamericanelements.com

Table 1: Optimal Conditions for Gallic Acid-Sulfamic Acid Copolymer Synthesis

Parameter Value
Molar Ratio (GA:SAA) 1:1
HRP Amount 5 mg
Temperature 35 °C

Conductive Polymers : this compound has been used to modify aramid nanofibers (S-ANF), creating an innovative conductive polymer, poly(3,4-ethylenedioxythiophene):this compound modified aramid nanofibers (PEDOT:S-ANF). This material demonstrates enhanced electromagnetic interference shielding and thermoelectric performance, with a high conductivity of 27.87 S cm⁻¹, more than 20 times higher than PEDOT:PSS. americanelements.com

Cellulose (B213188) Sulfates : It catalyzes the sulfation of cellulose, producing cellulose sulfates, which are known for their biological activity. uni.lu

Chitosan (B1678972) Derivatives : this compound has been utilized as a solid acid catalyst for the green synthesis of 2,3-dihydroquinazoline derivatives from chitosan, a renewable and biodegradable polymer. wikipedia.org

Polymer Electrolyte Complexes : Polymer electrolyte complexes of poly(N-vinyl pyrrolidone) (PVP) and this compound have been prepared, with their interaction confirmed by Fourier Transform Infrared (FTIR) spectroscopy. uni.lu

Chlorocyclophosphazenes : this compound compounds or their derivatives can serve as catalysts for the polymerization of chlorocyclophosphazenes. mpg.de

This compound plays a significant role in the production of nano-magnetic materials, particularly as heterogeneous nanocatalysts for biofuel synthesis. This compound-functionalized magnetic nanoparticles (MNPs) have been synthesized, often with a silica (B1680970) coating on crystalline Fe/Fe₃O₄ core/shell structures. fishersci.atwikipedia.orgflybase.orgepa.gov

These nanocatalysts have demonstrated promising catalytic performance in transesterification and esterification reactions crucial for biodiesel production:

In the transesterification of glyceryl trioleate, this compound-functionalized MNPs achieved 100% conversion at 100 °C in 20 hours. wikipedia.org

For the esterification of oleic acid, a 100% conversion was achieved in just 4 hours. wikipedia.org

A notable advantage of these magnetic nanocatalysts is their reusability; this compound-functionalized MNPs maintained high reactivity (>95% conversion) over five continuous reaction cycles without significant loss in catalytic activity. flybase.orgepa.gov

Table 2: Catalytic Performance of this compound-Functionalized Magnetic Nanoparticles

Reaction Type Substrate Conversion Rate Conditions Reusability (Cycles)
Transesterification Glyceryl Trioleate 100% wikipedia.org 100 °C, 20 hours wikipedia.org >95% over 5 flybase.orgepa.gov

Crystallographic Studies of this compound and Derivatives

This compound and its derivatives are extensively studied for their crystallographic properties, which are crucial for their application in advanced optical and electronic devices.

Single crystals of this compound (H₂NSO₃H) are typically grown using solution growth techniques, such as the slow evaporation method or gradual cooling. wikipedia.orgdsmz.deamericanelements.comamericanelements.comfishersci.ptperiodic-table.iofishersci.ca Pure this compound crystals generally exhibit an orthorhombic structure with the Pbca space group. wikipedia.orgdsmz.deamericanelements.comamericanelements.comfishersci.ptperiodic-table.io

Key crystallographic and physical parameters include:

Lattice Parameters : For pure this compound, reported lattice parameters are a = 8.078 Å, b = 8.116 Å, and c = 9.268 Å. wikipedia.orgamericanelements.com

Crystal System : Orthorhombic. wikipedia.orgdsmz.deamericanelements.comamericanelements.comfishersci.ptperiodic-table.io

Space Group : Pbca. dsmz.deamericanelements.com

Characterization of these crystals involves a suite of advanced techniques:

Structural Analysis : Single crystal X-ray diffraction (XRD) and powder X-ray diffraction (PXRD) are used to confirm crystal structure and determine lattice parameters. wikipedia.orgdsmz.deamericanelements.comfishersci.ptperiodic-table.iofishersci.ca

Vibrational Spectroscopy : Fourier Transform Infrared (FTIR) and Raman spectroscopy identify and assign functional groups and their vibrational modes. wikipedia.orgdsmz.deperiodic-table.iofishersci.ca

Optical Properties : UV-Vis absorption spectroscopy determines optical transparency and bandgap energy. wikipedia.orgdsmz.deamericanelements.comfishersci.ptfishersci.ca

Thermal Analysis : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) assess thermal stability. americanelements.comamericanelements.com

Mechanical Properties : Vickers microhardness tests study mechanical strength. wikipedia.orgamericanelements.com

Nonlinear Optical (NLO) Response : The Z-scan technique is commonly employed to evaluate nonlinear refractive index, absorption coefficient, and third-order nonlinear optical susceptibility. dsmz.deamericanelements.comamericanelements.comfishersci.ca

Doping with various elements and compounds is a common strategy to modify and enhance the physical properties of this compound crystals. Examples of dopants include Samarium (Sm), Dysprosium (Dy), Potassium Chloride (KCl), Sodium Chloride (NaCl), Lithium Chloride (LiCl), L-lysine hydrochloride, L-isoleucine, Amaranth dye, and Hydrochloric acid (HCl). wikipedia.orgdsmz.deamericanelements.comamericanelements.comfishersci.ptfishersci.cametabolomicsworkbench.org The addition of dopants can lead to improved transmittance, mechanical strength, and NLO properties. wikipedia.orgamericanelements.com

This compound is a promising coformer for designing multicomponent crystals, including cocrystals and salts, with various amino acids. fishersci.campg.dewikipedia.org These multicomponent crystals are explored as alternative materials for piezoelectric and nonlinear optical (NLO) applications. fishersci.campg.defishersci.no

Notable examples of amino acids forming multicomponent crystals with this compound include:

Glycine (B1666218) fishersci.campg.deepa.gov

L-arginine mpg.de

L-methionine mpg.de

L-valine mpg.de

L-histidine mpg.de

L-phenylalanine mpg.de

A significant finding is that cocrystallization of glycine and this compound can result in noncentrosymmetric cocrystals, even when the individual components crystallize in centrosymmetric space groups. fishersci.caepa.gov This structural characteristic is crucial for piezoelectric and NLO applications. The piezoelectric response of the glycine-sulfamic acid ionic cocrystal has been quantified using techniques such as piezoresponse force microscopy (PFM) and second-harmonic generation (SHG), revealing a longitudinal piezoelectric response of approximately 2 pC/N. epa.gov

This compound is recognized as a material with excellent optical properties, making it a candidate for nonlinear optical (NLO) applications. wikipedia.orgdsmz.deamericanelements.comfishersci.ptfishersci.cametabolomicsworkbench.orgamericanelements.comepa.gov Its intrinsic non-centrosymmetric crystal structure is a key factor contributing to its NLO behavior. americanelements.com

Key optical characteristics and NLO performance indicators include:

Transparency : this compound crystals exhibit high optical transparency across the entire visible region of the electromagnetic spectrum. wikipedia.orgamericanelements.comfishersci.ca

NLO Response : The NLO properties are typically assessed using the Z-scan technique with laser sources such as Nd:YAG or He-Ne lasers. wikipedia.orgdsmz.deamericanelements.comamericanelements.comfishersci.ca

NLO Parameters : Studies have determined the third-order nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order nonlinear optical susceptibility (χ₃) for this compound and its doped crystals. dsmz.deamericanelements.comamericanelements.com

Second Harmonic Generation (SHG) : The SHG conversion efficiency for hydrochloric acid-doped this compound crystals has been reported to be 0.9 times that of Potassium Dihydrogen Phosphate (KDP), a standard NLO material. fishersci.pt

Doping Effects : Doping with various metal ions (e.g., Samarium, Dysprosium, Cesium) and other compounds can significantly enhance the optical and NLO properties of this compound crystals. wikipedia.orgdsmz.deamericanelements.comamericanelements.comfishersci.cametabolomicsworkbench.org For instance, Samarium-doped this compound crystals show high optical transparency and specific refractive indices, while Dysprosium doping affects optical transparency with varying concentrations. wikipedia.org Cesium doping can also enhance optical properties for advanced NLO applications. metabolomicsworkbench.org

Analytical Methodologies for Sulfamic Acid

Chromatographic Techniques

Chromatography, a powerful separation science, offers several effective methods for the analysis of sulfamic acid. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are prominently used, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing this compound, particularly given that this compound is very hydrophilic and does not retain well on traditional reversed-phase columns. sielc.com Specialized columns and detection methods are therefore required for its effective separation and quantification.

Mixed-mode chromatography is particularly well-suited for the analysis of this compound. This approach combines multiple retention mechanisms, such as ion exchange and hydrophilic interaction, to achieve effective separation. Primesep SB, a mixed-mode anion-exchange column, retains this compound through an anion-exchange mechanism. sielc.com The retention time of this compound on this type of column can be adjusted by modifying the concentration of the buffer or acid in the mobile phase. sielc.com Another option is the use of a polymer-based column for reversed-phase chromatography, which can also be operated in HILIC mode for this compound analysis. shodex.comshodexhplc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode used for this compound analysis. A HILIC column was employed for the analysis of this compound in fertilizers, where retention is difficult under reversed-phase conditions due to the compound's zwitterionic nature. shimadzu.com The Primesep N column also utilizes a HILIC mode to analyze both this compound and sulfuric acid. sielc.com

A study comparing low-resolution and high-resolution mass spectrometry for the detection of this compound utilized hydrophilic interaction chromatography to achieve sufficient retention. researchgate.net

As this compound lacks a significant UV chromophore, alternative detection methods are essential for its quantification. sielc.com

Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly selective and sensitive technique for this compound analysis. In one application, an LC/MS method using a single quadrupole mass spectrometer (LCMS-2020) was developed to analyze this compound in fertilizers, overcoming interference from the sample matrix. shimadzu.com This method employed electrospray ionization (ESI) in negative mode, monitoring the deprotonated molecule at m/z 95.9. shimadzu.com The linearity of this method was excellent, with a correlation coefficient greater than 0.999 over a concentration range of 0.001 to 0.1 mg/L. shimadzu.com Another study utilized LC/MS/MS for the analysis of this compound in fertilizers, confirming good linearity in the calibration curve from 10 to 600 ng/mL. shodex.comshodexhplc.com

Evaporative Light Scattering Detection (ELSD) is another suitable detection method for non-volatile analytes like this compound. sielc.com In an ELSD system, the column effluent is nebulized, the mobile phase is evaporated, and the resulting solute particles scatter a light beam, with the response being proportional to the analyte concentration. lcms.cz this compound and sulfate (B86663) ions can be monitored by ELSD when analyzed in HILIC mode on a Primesep N column. sielc.com

Corona Charged Aerosol Detection (CAD) provides a mass-sensitive detection method that is independent of the analyte's chemical structure for non-volatile compounds. thermofisher.comthermofisher.com This detector works by charging aerosol particles and can be added to existing HPLC-UV or LC-MS platforms. lcms.cz It offers high sensitivity, with the ability to detect low nanogram quantities of analytes. thermofisher.com

Below is a table summarizing the HPLC methods for this compound analysis.

Technique Column Type Mobile Phase Detection Method Application
HPLCMixed-Mode Anion-Exchange (Primesep SB)Acetonitrile and ammonium (B1175870) formate (B1220265) or formic acidLC/MS, ELSD, Corona CADGeneral analysis
HPLCHILIC (Phenomenex Luna HILIC 20A)Acetonitrile/100 mmol/L Ammonium Formate + Formic Acid (pH 3.2) = 90:10, v/vLC/MS (ESI-Negative, SIM at m/z 95.9)Fertilizer analysis
HPLCHILIC (Primesep N)Not specifiedELSDAnalysis of sulfamic and sulfuric acid
HPLCPolymer-based reversed phase (ODP2 HP-2D)Not specifiedLC/MS/MSFertilizer analysis

Ion Chromatography (IC) for Fertilizer Analysis

Ion chromatography is a specified method for the determination of this compound in ammonium sulfate fertilizers. shimadzu.com However, in complex matrices such as byproduct compound fertilizers with high organic matter content, it can be challenging to separate the this compound peak from interfering components. shimadzu.com In such cases, LC/MS offers higher selectivity. shimadzu.com

Anion analysis columns, such as the IC NI-424, are used in ion chromatography for the analysis of this compound and other anions in fertilizer samples. shodex.com Another ion chromatography column, the IC SI-90 4E, has also been used for the quantification of this compound. shodex.com

Spectrophotometric Determination Methods

Spectrophotometry provides a simpler and more accessible alternative to chromatographic techniques for the determination of this compound.

Acid Hydrolysis to Ammonium Ions

A common spectrophotometric method involves the acid hydrolysis of this compound to produce ammonium ions. nmfrc.org This is followed by the determination of the resulting ammonium ions using the Berthelot reaction. researchgate.netresearchgate.net In this reaction, the ammonium ions react with salicylic (B10762653) acid, sodium hypochlorite (B82951), and sodium nitroprusside to form an indophenol (B113434) dye. nmfrc.org The absorbance of this colored product is then measured, typically around 648 nm. nmfrc.orgresearchgate.netresearchgate.net

This method has demonstrated good linearity, obeying Beer's law in the concentration range of 0 to 70 µg of this compound. nmfrc.orgresearchgate.net The molar absorptivity of the indophenol dye formed is reported to be 1.9 × 10⁴ L/mol-cm, and the method exhibits a relative standard deviation of 2% for a 50 µg level of this compound (n=10). nmfrc.orgresearchgate.net This spectrophotometric approach has been successfully applied to determine this compound content in the effluents of nickel and lead sulfamate (B1201201) electroplating baths. nmfrc.orgresearchgate.net

The key parameters of this spectrophotometric method are detailed in the table below.

Parameter Value
PrincipleAcid hydrolysis to ammonium ions, followed by Berthelot reaction
ReagentsSalicylic acid, sodium hypochlorite, sodium nitroprusside
Wavelength of Maximum Absorbance (λmax)648 nm nmfrc.orgresearchgate.netresearchgate.net
Molar Absorptivity1.9 × 10⁴ L/mol-cm nmfrc.orgresearchgate.net
Linear Range0 to 70 µg nmfrc.orgresearchgate.net
Relative Standard Deviation2% (at 50 µg, n=10) nmfrc.orgresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry has emerged as a powerful tool for studying this compound, particularly in the context of reaction mechanisms and the characterization of complex mixtures.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. scispace.com This makes it exceptionally well-suited for identifying and structurally characterizing reaction intermediates. scispace.comscielo.br

Detailed Research Findings:

ESI-MS/MS has been instrumental in elucidating the role of this compound in various chemical transformations. For example, it has been used for the online monitoring of a metal-free 1,3-dipolar cycloaddition reaction for the synthesis of 4-aryl-NH-1,2,3-triazoles, where this compound acts as an efficient additive. scispace.comepa.gov By coupling a microreactor online with the ESI-MS, researchers can intercept and characterize ionic species produced during the reaction. scielo.br

In the aforementioned cycloaddition reaction, ESI-MS/MS in the negative ion mode was used to detect anionic intermediates resulting from the proton-exchange equilibrium between this compound and the solvent/reagents. scispace.comscielo.br The high sensitivity of ESI-MS allows for the detection of even low-abundance intermediates, providing crucial insights into the reaction pathway. scispace.com The ability of ESI to transfer ions from the solution phase to the gas phase without inducing unwanted side reactions ensures that the observed ions are a true representation of the species present in the reaction mixture. scispace.com

Furthermore, ESI-MS studies have been conducted to investigate the gas-phase clustering of this compound. nih.gov These studies, performed using a time-of-flight (TOF) mass spectrometer, have shown that both singly and doubly charged clusters of this compound, denoted as [(H₃N·SO₃)n-zH]z⁻ (where z = 1 or 2), can be formed when electrosprayed from water or methanol-water solutions. nih.gov The largest identified clusters were composed of up to 20 this compound monomers. nih.gov These findings are significant for understanding the potential role of this compound in aerosol formation in the atmosphere. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of large biomolecules and synthetic polymers. autobio.com.cn In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. autobio.com.cnopenmicrobiologyjournal.com

Detailed Research Findings:

While direct applications of MALDI-TOF-TOF MS specifically for elucidating reaction mechanisms involving this compound are less commonly reported in the provided context, the principles of the technique suggest its potential utility. The TOF analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube. openmicrobiologyjournal.com The TOF/TOF configuration allows for tandem mass spectrometry (MS/MS) experiments, where precursor ions are selected and fragmented to obtain structural information. ox.ac.uk

The principles of MALDI-TOF MS have been applied in related fields, such as the identification of foodborne bacteria by analyzing their protein fingerprints. openmicrobiologyjournal.com In the context of reaction mechanisms, MALDI-TOF MS could be used to analyze the products of reactions where this compound is a reactant or catalyst, especially if the products are large or non-volatile molecules. For instance, in peptide analysis, sulfonation of peptides can be used to direct fragmentation patterns in MALDI-TOF/TOF MS, aiding in de novo sequencing. nih.gov This demonstrates the potential of using this compound or its derivatives as chemical tools in conjunction with MALDI-TOF MS for structural analysis.

Other Spectroscopic and Characterization Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Detailed Research Findings:

The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to its various functional groups. The presence of the zwitterionic form (H₃N⁺SO₃⁻) in the solid state is supported by the vibrational frequencies observed. Key vibrational bands for this compound and related compounds are summarized in the table below.

For instance, in a study of thiourea (B124793) this compound crystals, FTIR analysis was used to confirm the presence of various functional groups. rasayanjournal.co.in The frequencies observed around 3949 and 3829 cm⁻¹ were attributed to intermolecular hydrogen bonding and asymmetric NH₂ stretching vibrations. rasayanjournal.co.in In another study on pure and hydrochloric acid-doped this compound crystals, FTIR spectroscopy was used to identify the functional groups of the grown crystals. chesci.com

Interactive Data Table: Characteristic FTIR Frequencies for this compound and Related Compounds

Compound/Functional GroupWavenumber (cm⁻¹)Vibrational ModeReference
Thiourea this compound3949, 3829Intermolecular H-bonding, Asymmetric NH₂ stretch rasayanjournal.co.in
Carbamothioylthis compound1217, 1357, 1531.4, 1712.7, 3280Various functional groups scielo.br
CS-TDI-Me-TDI-HNSO₃H1248, 1172Asymmetric and Symmetric S=O stretching in SO₃H rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C.

Detailed Research Findings:

The ¹H NMR spectrum of this compound can present interesting features due to the presence of exchangeable protons and the influence of the quadrupolar ¹⁴N nucleus. In a DMSO-d₆ solution, this compound can exhibit a broad peak corresponding to the acidic protons. researchgate.net One study reported a large peak at approximately 10 ppm and a small triplet at around 7 ppm (J = 52 Hz). researchgate.net The triplet at 7 ppm was correlated with the nitrogen atom via an HSQC experiment and is likely due to coupling with the ¹⁴N nucleus, suggesting the presence of an ammonium-like species. researchgate.net The addition of D₂O or H₂O can lead to the exchange of the acidic protons, resulting in a shift or disappearance of these signals. researchgate.net

In the context of N-alkylated this compound derivatives used as organocatalysts, ¹H NMR spectroscopy is crucial for confirming their structure. For example, the ¹H NMR spectrum of carbamothioylthis compound in DMSO-d₆ shows signals at 1.78 (s), 5.91 (s), and 9.08 (s) ppm. scielo.br The presence of zwitterionic forms in these derivatives can also be inferred from the NMR data. scielo.br

Furthermore, advanced NMR techniques like ENDOR-detected NMR (EDNMR) have been used to study the structure of perdeuterated this compound (ND₃SO₃) in single crystals at low temperatures (4.2 K). aip.orgaip.org By measuring the quadrupole coupling tensors of the deuterium (B1214612) atoms, researchers were able to determine the N-D bond angles with high precision, which were in good agreement with neutron diffraction data. aip.orgaip.org

Interactive Data Table: ¹H NMR Data for this compound and Derivatives

CompoundSolventChemical Shift (δ, ppm)Multiplicity/Coupling Constant (J)AssignmentReference
This compoundDMSO-d₆~10Broad singlet-OH/-NH₃⁺ (exchanging) researchgate.net
This compoundDMSO-d₆~7Triplet, J ≈ 52 Hz-NH₃⁺ (coupled to ¹⁴N) researchgate.net
Carbamothioylthis compoundDMSO-d₆1.78, 5.91, 9.08SingletsOH, NH, NH₂ scielo.br

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique for characterizing the crystalline structure of this compound and its derivatives. Studies consistently use XRD to confirm the crystal system, determine lattice parameters, and investigate structural changes under different conditions.

For pure this compound (SA) and its doped variations, powder XRD analysis confirms their crystalline nature through the presence of sharp peaks at specific Bragg's angles. chesci.com Single-crystal XRD studies have established that this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. chesci.com This has been corroborated by multiple studies on this compound-based materials. researchgate.netderpharmachemica.com

When this compound is doped, for instance with hydrochloric acid (HCl), XRD analysis reveals changes in the crystal lattice. While the orthorhombic system is maintained, variations in peak intensity and the appearance of new peaks indicate internal structural changes, likely due to alterations in bond lengths caused by the dopant's incorporation into the lattice. chesci.com Similarly, when this compound is incorporated into other materials, like the metal-organic framework HKUST-1, XRD patterns show that the parent structure's crystallinity is preserved, indicating that the modification does not damage the structural integrity. rsc.org

High-pressure synchrotron XRD studies have been employed to understand the behavior of this compound under extreme conditions. These investigations revealed a pressure-induced isosymmetric phase transition between 10.2 and 12.7 GPa. nih.gov Despite the phase transition, both the ambient and high-pressure phases of this compound crystallize with Pbca symmetry and have similar unit-cell dimensions. nih.gov The mechanism for this transition is believed to involve the relative movement of adjacent molecules, rearrangement of hydrogen bonds, and enhanced electrostatic interactions. nih.gov

Table 1: Lattice Parameters of Pure and HCl-Doped this compound (SA) Single Crystals

Crystal Sample a (Å) b (Å) c (Å) Volume (ų) Crystal System
Pure this compound (SA) 8.09 8.06 9.25 603.2 Orthorhombic
HCl-Doped this compound (HCLSA) 8.11 8.08 9.27 607.4 Orthorhombic

Data sourced from a 2016 study on pure and hydrochloric acid-doped sulphamic acid single crystals. chesci.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology and structure of this compound-based materials at the micro and nanoscale. slideshare.net SEM provides detailed images of the sample's surface topography, while TEM allows for the analysis of the internal structure by transmitting electrons through an ultrathin sample. measurlabs.com

In the context of this compound, these techniques are most often applied to composite or functionalized materials where this compound is used as a catalyst or modifying agent. For instance, when this compound is functionalized onto magnetic nanoparticles (Fe₃O₄-SA-PPCA), SEM and TEM are used to characterize the nanostructure of the resulting catalyst. researchgate.net Similarly, for a catalyst synthesized from natural asphalt (B605645) and this compound (NA-NHSO₃H), SEM and TEM analyses are part of a comprehensive characterization to confirm its morphology. nih.gov

Studies on this compound-functionalized catalysts have used SEM to reveal surface features, such as the aggregation of flaky-like structures or the uniform spread of particles with surface pores. researchgate.net TEM analysis provides further detail, showing the shape and size of nanoparticles, which can appear as spherical, cylindrical, or fibered forms depending on the synthesis method. researchgate.netresearchgate.net For example, TEM has been used to determine the size of catalyst particles, with some studies reporting sizes around 40 nm. researchgate.net When used in conjunction, SEM and TEM provide a complete picture of the material's physical structure, from the surface down to the nanoscale arrangement. measurlabs.com

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a technique frequently coupled with scanning electron microscopy to determine the elemental composition of a sample. thermofisher.com The method involves bombarding the sample with an electron beam, which causes the atoms to emit characteristic X-rays. shimadzu.com By analyzing the energy of these X-rays, EDX can identify the elements present and their relative abundance. thermofisher.com

For this compound and its functionalized materials, EDX is primarily used to confirm the presence and distribution of key elements, particularly sulfur and nitrogen, thus verifying the successful incorporation of the this compound group. rsc.orgxisdxjxsu.asia For example, in the analysis of a this compound-modified HKUST-1 composite, EDX analysis was performed to quantify the nitrogen and sulfur content. rsc.org

In another study involving a catalyst made from natural asphalt and this compound (NA-NHSO₃H), EDX-mapping was used to visualize the distribution of elements across the material's surface, providing clear evidence of its composition. nih.gov Similarly, for magnetic nanoparticles functionalized with this compound (Fe₃O₄@PFBA–metformin@SO₃H), EDX spectra and elemental mapping confirmed the presence of constituent elements. researchgate.net This qualitative and quantitative information is crucial for verifying that the chemical modification or synthesis has occurred as intended. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to investigate the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.commdpi.com It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted. mdpi.com

In the study of this compound-modified materials, XPS is critical for confirming successful functionalization and determining the chemical environment of the this compound group. When this compound (SA) was incorporated into a metal-organic framework (HKUST-1), XPS spectra confirmed the successful sulfonation. rsc.org The analysis identified a single S 2p peak at a binding energy of approximately 168 eV, which is attributable to the sulfonic acid group (-SO₃H). rsc.org

Similarly, in research on this compound-loaded polymeric carbon nitride (xSA-CN), XPS was used to analyze the chemical states of the elements involved. researchgate.net The high-resolution S 2p spectrum for the composite material showed a strong peak at 169.6 eV, corresponding to the S=O bonds characteristic of the this compound group. researchgate.net Another peak at 401.9 eV in the N 1s spectrum was assigned to the N-S bond, further confirming the coupling of this compound to the carbon nitride structure. researchgate.net These precise binding energy measurements provide definitive evidence of the chemical bonding and structure at the material's surface. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to determine the thermal stability and decomposition characteristics of materials. mdpi.com

TGA is employed to evaluate the thermal behavior of this compound and materials synthesized with it. For this compound-functionalized catalysts, TGA determines the temperature at which the organic moieties, including the this compound group, begin to break down. researchgate.net For example, the TGA curve of a UiO-66 metal-organic framework modified with this compound (UiO-66/SA) showed a significant loss of organic mass between 220°C and 310°C, which was attributed to the decomposition of the this compound group. researchgate.net

In another study on a heterogeneous catalyst derived from natural asphalt and this compound (NA-NHSO₃H), TGA was part of the standard characterization to assess its thermal robustness. nih.gov When sulfated arabinogalactan (B145846) was synthesized using a this compound–urea (B33335) mixture, TGA curves showed that the thermal decomposition process was influenced by the sulfation, with sulfated samples exhibiting different degradation profiles compared to the initial material. mdpi.com The analysis of silica (B1680970) functionalized with N-(propylsulfonyl) piperazine-N-sulfamic acid also utilized TGA to confirm its thermal stability. researchgate.net These analyses are crucial for understanding the operational limits of this compound-based materials in applications where they might be exposed to high temperatures.

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound H₃NSO₃
Lithium Chloride LiCl
Hydrochloric acid HCl
Sulfuric acid H₂SO₄
Urea (NH₂)₂CO
Arabinogalactan Not applicable
Polymeric carbon nitride Not applicable
HKUST-1 C₁₈H₆Cu₃O₁₂
Iron(II,III) oxide (magnetite) Fe₃O₄
Zirconium dioxide ZrO₂
Piperidine-4-carboxylic acid C₆H₁₁NO₂
Metformin C₄H₁₁N₅
l-methionine C₅H₁₁NO₂S
l-proline C₅H₉NO₂
1,4-dioxane C₄H₈O₂
Dimethyl sulfoxide (B87167) (DMSO) (CH₃)₂SO
Melamine C₃H₆N₆
Titanium dioxide (Titania) TiO₂
Alumina Al₂O₃
Silicon dioxide (Silica) SiO₂
Potassium Ferrocyanide K₄[Fe(CN)₆]
Potassium Ferricyanide K₃[Fe(CN)₆]
Sodium hydroxide (B78521) NaOH
3-Mercaptopropionic acid (3MPA) C₃H₆O₂S
Lead Pb
Malachite green C₂₃H₂₅N₂Cl
Porphyromonas gingivalis Not applicable
Ethyl acetoacetate C₆H₁₀O₃
Malononitrile (B47326) C₃H₂N₂

Environmental and Green Chemistry Aspects

Sulfamic Acid as a "Green" Catalyst

This compound has emerged as a promising "green" catalyst in organic synthesis due to its efficiency, low cost, stability, and environmentally benign nature. rasayanjournal.co.inrhhz.netwalshmedicalmedia.comscielo.br It is a solid acid catalyst that is non-corrosive, non-volatile, and can often be recycled and reused, making it an attractive alternative to conventional and often hazardous acid catalysts. rhhz.netwalshmedicalmedia.comscielo.br

Eco-friendly Synthesis Protocols

Several studies have demonstrated the use of this compound in the synthesis of various heterocyclic compounds, which are important structural motifs in many pharmaceuticals and biologically active molecules. rasayanjournal.co.inwalshmedicalmedia.comresearchgate.net These syntheses often proceed with high atom economy, meaning a large proportion of the starting materials are incorporated into the final product, further reducing waste. rasayanjournal.co.in The reusability of the this compound catalyst for several cycles without significant loss of activity is a key feature of these green protocols. rasayanjournal.co.inrhhz.net

Use of Water as a Sole Solvent in Reactions

A significant advantage of using this compound as a catalyst is its compatibility with water, the most abundant and environmentally benign solvent. walshmedicalmedia.comresearchgate.nettandfonline.com Many organic reactions catalyzed by this compound can be carried out in aqueous media, eliminating the need for hazardous organic solvents. walshmedicalmedia.comresearchgate.net The use of water as a solvent not only reduces the environmental footprint of the reaction but can also simplify product isolation and catalyst recovery. walshmedicalmedia.com

The catalytic activity of this compound in water has been demonstrated in various transformations, including the synthesis of quinoline-4-carboxylic acid derivatives and pyranocoumarins. walshmedicalmedia.comresearchgate.net These aqueous-based protocols offer a safer and more sustainable alternative to traditional methods that rely on volatile and often toxic organic solvents.

Minimizing Volatile Organic Solvents (VOCs)

The use of this compound as a catalyst directly contributes to minimizing the use of volatile organic compounds (VOCs) in chemical synthesis. rhhz.netinspenet.com VOCs are a major source of air pollution and have significant environmental and health impacts. inspenet.com By facilitating reactions in water or under solvent-free conditions, this compound helps to reduce the release of these harmful compounds into the atmosphere. rhhz.netwalshmedicalmedia.comresearchgate.net

Solvent-free reactions, often conducted through techniques like physical grinding or ball milling with a solid catalyst like this compound, represent a particularly green approach. rhhz.netnih.govresearchgate.net These methods eliminate the need for any solvent, leading to cleaner and more efficient processes. rhhz.netresearchgate.net The development of such solvent-free protocols catalyzed by this compound is a significant step towards more sustainable chemical manufacturing. rhhz.netnih.gov

Environmental Fate and Transport of this compound

Despite its utility in green chemistry, the widespread use of this compound has led to its presence in the environment. Understanding its fate and transport is crucial for assessing its potential environmental impact.

Presence in Urban Water Cycle (Surface Water, Drinking Water)

Studies have detected elevated concentrations of sulfamate (B1201201), the anion of this compound, in various components of the urban water cycle, including surface waters and even finished drinking water. nih.govresearchgate.netresearchgate.net In Germany, for example, concentrations of up to 580 µg/L in surface waters and 140 µg/L in drinking water have been reported. nih.govresearchgate.net Similar findings of widespread sulfamate presence have been documented in environmental waters in Ontario, Canada, with concentrations reaching up to 128,000 ng/L. nih.gov

Conventional drinking water treatment techniques, such as ozonation and activated carbon filtration, have been shown to be ineffective at removing sulfamate. nih.govresearchgate.net However, processes like aquifer passage during bank filtration have demonstrated a significant reduction in sulfamate concentrations, ranging from 62% to 99%. nih.govresearchgate.net

Sources of Environmental Sulfamate (e.g., Wastewater Treatment Plant Effluent)

The primary source of sulfamate in the urban water cycle has been identified as effluent from wastewater treatment plants (WWTPs). nih.govresearchgate.net Studies have found a strong positive correlation between sulfamate concentrations and wastewater tracers like carbamazepine (B1668303) in various water bodies. nih.govresearchgate.net

Influent concentrations of sulfamate entering WWTPs can range from 520 µg/L to 1900 µg/L, with effluent concentrations remaining high, between 490 µg/L and 1600 µg/L, indicating incomplete removal during the treatment process. nih.govresearchgate.net The primary use of this compound as an acidic cleaning agent is presumed to be a major contributor to these high concentrations in wastewater. nih.govresearchgate.net While some sulfamate can be formed from the degradation of other precursor compounds, this pathway is considered quantitatively irrelevant compared to the direct input from its use in cleaning products. nih.gov Additionally, the biodegradation of the artificial sweetener acesulfame-K in WWTPs has been identified as another source of this compound. nih.gov

Attenuation in Aquatic Systems and Aquifers

The persistence and transport of this compound in aquatic environments are primarily dictated by two processes: hydrolysis and biodegradation. While stable under normal storage conditions as a solid, its aqueous solutions undergo slow hydrolysis to form ammonium (B1175870) bisulfate. wikipedia.org This reaction (H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻) is highly dependent on temperature. wikipedia.orgatamankimya.com At ambient temperatures (around 25°C), this compound is relatively stable in water at various pH levels, with a half-life exceeding one year. nexchem.co.uk However, the rate of hydrolysis increases significantly at elevated temperatures; for instance, at 70°C, the half-life is approximately 100 hours. nexchem.co.uk

Biodegradation also plays a crucial role in the natural attenuation of sulfamate, the anionic form of this compound. nih.govresearchgate.net Studies conducted at bank filtration sites have demonstrated that sulfamate is attenuated at the sediment-water interface and during its passage through aquifers under both aerobic and anaerobic conditions. nih.govresearchgate.netresearchgate.net This biological activity leads to a significant reduction in sulfamate concentrations, with observed decreases ranging from 62% to 99% during aquifer passage. nih.govresearchgate.netresearchgate.net While some microorganisms can degrade sulfamate, it is not readily removed by common drinking water treatment techniques like ozonation or activated carbon filtration. nih.govresearchgate.net The degradation can be temperature-dependent, with some studies showing effective degradation in aquifer sediments at 20°C but not at lower temperatures. frontiersin.org

Table 1: Observed Attenuation of Sulfamate in Aquifer Systems

ConditionLocation/System TypeObserved Attenuation RateReference
Aerobic & AnaerobicAquifer Passage (Bank Filtration Sites)62% to 99% decrease nih.govresearchgate.netresearchgate.net
Temperature-DependentAquifer SedimentDegradation observed at 20°C, but not at 6°C frontiersin.org

Atmospheric Chemistry of this compound

In the atmosphere, this compound has been identified as a significant chemical species, influencing air quality and climate. copernicus.orgresearchgate.net Its formation can occur from the reaction of sulfur trioxide (SO₃) and ammonia (B1221849) (NH₃), a pathway that can be competitive with the formation of sulfuric acid in dry, ammonia-rich environments. unl.edunih.govnsfc.gov.cn Due to its structural properties, including both an amino (-NH₂) and a sulfonic acid (-SO₃H) group, it can act as both a hydrogen bond donor and acceptor, facilitating interactions with other atmospheric molecules. copernicus.org

Role in Aerosol Particle Formation (NPF)

This compound is recognized as a potent nucleating agent that contributes to new particle formation (NPF), the process that forms atmospheric aerosol particles. copernicus.orgresearchgate.netnih.gov These newly formed particles can grow and eventually act as cloud condensation nuclei, affecting weather patterns and climate. This compound can enhance the rate of NPF by stabilizing molecular clusters, particularly those involving sulfuric acid and amines like dimethylamine (B145610). unl.edunih.gov In heavily polluted areas with high concentrations of ammonia, the formation of this compound and its subsequent role in nucleation can be a significant contributor to aerosol formation. nih.govnsfc.gov.cn Studies have shown that the presence of this compound can increase the rate of NPF from sulfuric acid and dimethylamine by a factor of about two. unl.edunih.gov

Interactions with Methanesulfonic Acid and Methylamine (B109427)

The influence of this compound on NPF is particularly pronounced in systems containing methanesulfonic acid (MSA) and methylamine (MA). copernicus.orgresearchgate.net This is highly relevant for coastal, marine, and agricultural areas where MSA (an oxidation product of dimethyl sulfide) and MA are more prevalent. copernicus.orgresearchgate.netnih.gov Quantum chemical calculations and kinetic modeling have revealed that this compound can directly participate in the formation of clusters with MSA and MA. copernicus.orgresearchgate.net This interaction dramatically enhances the stability and formation rate of new particles. Research indicates that this compound can boost the NPF rate in the MSA-MA system by approximately 1,000-fold at 278.15 K. copernicus.orgresearchgate.net The influence of this compound is more significant in regions with higher MSA concentrations. copernicus.org

Adsorptive Removal of Pollutants Using this compound Modified Materials

Beyond its own environmental presence, this compound is utilized in green chemistry applications to create materials for pollution remediation. Its chemical structure allows it to be an effective agent for functionalizing various substrates, thereby creating powerful adsorbents for removing contaminants from water. The introduction of sulfonic acid groups (-SO₃H) onto materials enhances their ability to bind with pollutants, particularly positively charged heavy metal ions and cationic dyes. researchgate.netnih.gov

For example, cellulose (B213188) has been modified with this compound to create adsorbent aerogel spheres. researchgate.net These modified spheres show a high affinity for pollutants like lead ions (Pb²⁺) and the dye methylene (B1212753) blue. researchgate.net Similarly, hydrochar derived from sawdust has been modified with this compound to create an adsorbent highly effective at removing both the organic pollutant benzotriazole (B28993) and copper (Cu(II)) ions from aqueous solutions. researchgate.net The sulfonic acid groups on the surface of these materials provide strong active sites for electrostatic interaction and chelation with pollutants. researchgate.netresearchgate.net Other research has focused on functionalizing slag and metal-organic frameworks (MOFs) like HKUST-1 with this compound, significantly boosting their capacity to adsorb heavy metals and organic dyes. rsc.orgrsc.orgresearchgate.net

Table 2: Adsorption Capacities of this compound-Modified Materials

Modified MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)Reference
This compound Modified Cellulose (SAMC) Aerogel SpheresLead (Pb²⁺)112.15 researchgate.net
This compound Modified Cellulose (SAMC) Aerogel SpheresMethylene Blue (MB)14.53 researchgate.net
This compound Modified Hydrochar (SAHC) from SawdustCopper (Cu(II))298.86 researchgate.net
This compound Modified Hydrochar (SAHC) from SawdustBenzotriazole (BTA)159.91 researchgate.net
10 wt% this compound@HKUST-1Lead (Pb²⁺)298 rsc.orgrsc.org
10 wt% this compound@HKUST-1Malachite Green (MG)290 rsc.orgrsc.org

Biomedical and Pharmaceutical Research

Inhibitor Design and Evaluation

Sulfamic acid derivatives have emerged as important scaffolds in the design and evaluation of enzyme inhibitors, particularly within the realm of human protein tyrosine phosphatases (PTPs). nih.govnih.govnih.govwikipedia.org The this compound moiety itself has been identified as a promising mimetic for phosphotyrosine, a crucial component in many cellular signaling pathways. nih.gov This characteristic makes this compound analogs valuable in developing compounds that can modulate enzyme activity. nih.govnih.gov The increasing prevalence of chronic diseases and advancements in the healthcare sector underscore the growing importance of such inhibitory drugs, with this compound playing a role in their development. uni.lu

Human Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibitors

Human Protein Tyrosine Phosphatase Beta (HPTPβ), also known as vascular endothelial protein tyrosine phosphatase (VE-PTP), is a recognized therapeutic target for various human diseases. nih.govguidetopharmacology.orgmassbank.eu Research has focused on developing novel this compound analogs that can effectively inhibit HPTPβ. nih.govnih.govwikipedia.org Studies have shown that a series of triaryl-based this compound derivatives, including compounds designated G4 and G25, exhibit potent inhibitory activity against HPTPβ. nih.govnih.gov Importantly, these compounds also demonstrate good inhibitory selectivity over other PTPs, such as PTP1B, SHP2, LAR, and TC-PTP, which is crucial for minimizing off-target effects in drug development. nih.govnih.gov Another series of (3'-amino-[1,1'-biphenyl]-4-yl) this compound derivatives, specifically compounds C2 and C22, also displayed favorable HPTPβ inhibitory activity and enhanced selectivity for HPTPβ over PTP1B and SHP2. wikipedia.org

Table 1: Select this compound Derivatives as HPTPβ Inhibitors

CompoundInhibitory Activity (HPTPβ)Selectivity Profile (vs. PTP1B, SHP2, LAR, TC-PTP)Reference
G4PotentGood selectivity nih.govnih.gov
G25PotentGood selectivity nih.govnih.gov
C2FavorableBetter selectivity wikipedia.org
C22FavorableBetter selectivity wikipedia.org

Structure-Activity Relationships and Molecular Docking Simulations

Understanding the intricate relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) is fundamental to rational drug design. guidetopharmacology.org Molecular docking simulations have proven instrumental in elucidating the SAR of this compound derivatives as HPTPβ inhibitors. nih.govnih.govwikipedia.orgguidetopharmacology.org These computational methods help visualize how compounds interact with the protein's active site, providing insights into their binding mechanisms. nih.govnih.govwikipedia.org For instance, docking studies with compounds C2 and C22 indicated that these molecules not only efficiently fit into the catalytic site of the HPTPβ enzyme but also form interactions with specific residues, namely Lys1807, Arg1809, and Lys1811, located in a secondary binding site adjacent to the catalytic center. wikipedia.org This detailed understanding of molecular interactions is vital for guiding the design of more potent and selective HPTPβ inhibitors. nih.govnih.gov Furthermore, 3D-QSAR studies have been conducted on phenylthis compound derivatives to further explore their inhibitory mechanisms against HPTPβ. guidetopharmacology.orgmitoproteome.org

Sulfated Flavonoids and Other Polyphenols

This compound is a key reagent in the chemical sulfation of flavonoids and other polyphenols, primarily at the 3'-position, leading to the formation of complex mixtures of mono- and disulfates. researchgate.netuni.luuni.lu The incorporation of sulfate (B86663) groups into these compounds significantly enhances their water solubility, which in turn can improve their biological activity and suitability for therapeutic applications. researchgate.net Sulfated flavonoids and polyphenols are increasingly recognized as promising candidates for the development of new pharmaceutical drugs, particularly due to their anticoagulant and antiviral properties. cdutcm.edu.cnwikipedia.org The naturally occurring triterpenoid (B12794562) betulin (B1666924), for example, when sulfated using this compound, exhibits a range of beneficial properties, including antiviral, anti-inflammatory, antioxidant, and anticoagulant activities. uni.luuni.lu Phenolic acids, which are metabolites of flavonoids, can also undergo sulfation through both chemical and chemoenzymatic methods, yielding sulfates with potential biological properties. uni.lu

Anticoagulant Properties

Sulfated flavonoids have garnered significant interest for their potent anticoagulant properties. researchgate.netuni.lucdutcm.edu.cnwikipedia.org The negative charge imparted by the sulfate groups is believed to enable these compounds to bind to heparin receptors, mimicking the action of heparin, a well-known natural anticoagulant. Research on persicarin (B1233487) (isorhamnetin 3-sulfate) has demonstrated that its anticoagulant effect is notably greater than that of its unsulfated counterpart, isorhamnetin, highlighting the crucial role of the sulfate group in this activity. Furthermore, sulfated flavonoids isolated from Flaveria bidentis, such as quercetin (B1663063) 3,7,3',4'-tetrasulfate (QTS) and quercetin 3-acetyl-7,3',4'-trisulfate (ATS), have been shown to possess anticoagulant properties and effectively inhibit platelet aggregation induced by various agonists.

Table 2: Examples of Sulfated Flavonoids with Anticoagulant Properties

Compound NameSource/TypeKey Finding (Anticoagulant)Reference
Persicarin (Isorhamnetin 3-sulfate)Sulfated flavonoidGreater anticoagulant effect than isorhamnetin, sulfate group regulates action.
Quercetin 3,7,3',4'-tetrasulfate (QTS)Sulfated flavonoid (from F. bidentis)Markedly inhibited platelet aggregation.
Quercetin 3-acetyl-7,3',4'-trisulfate (ATS)Sulfated flavonoid (from F. bidentis)Showed slight antiplatelet effects.
Sulfated BetulinSulfated triterpenoidPossesses anticoagulant properties. uni.luuni.lu

Antiviral Properties

The antiviral potential of sulfated flavonoids has been a significant area of investigation, particularly given the rising incidence of viral infections and increasing resistance to conventional antiviral therapies. researchgate.net The presence of sulfate groups within flavonoid compounds appears to enhance their antiviral activities against a broad spectrum of viruses. researchgate.net These include human papillomavirus (HPV), human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza virus, and respiratory syncytial virus. researchgate.netcdutcm.edu.cnwikipedia.org Beyond flavonoids, other sulfated biomolecules, such as sulfated galactomannans, have also demonstrated antiviral efficacy against viruses like dengue and yellow fever. The sulfation of betulin with this compound also contributes to its observed antiviral properties. uni.luuni.lu

Biologically Active Lignan (B3055560) Compounds

This compound plays a catalytic role in the synthesis of various biologically active lignan compounds. Lignans are a class of dibenzylbutane derivatives found in higher plants and in human and animal fluids, known for their diverse biological activities. These activities encompass antioxidant, antitumor, anti-inflammatory, anti-neurodegenerative, and antiviral effects. This compound has been successfully employed as a recyclable heterogeneous catalyst in the cyclization of α-arylidine-β-benzoyl propionic acid to produce biologically potent 1-phenylnaphthalene (B165152) systems and pericarbonyl lactone lignans. This catalytic application facilitates the synthesis of these compounds with high yields, short reaction times, and good purity, contributing to the field of natural product chemistry.

Table 3: Role of this compound in Lignan Compound Synthesis

Reaction TypeCatalyst UsedProduct ClassKey OutcomesReference
Cyclization of α-arylidine-β-benzoyl propionic acidThis compound1-phenylnaphthalene system, pericarbonyl lactone lignansHigh yields, short reaction times, good purity, recyclable catalyst.

Miscellaneous Academic Applications

Use in Qualitative Analysis (e.g., Separation of Nitrite (B80452) Ions)

Sulfamic acid is a key reagent in qualitative analysis, notably for the separation and removal of nitrite ions (NO₂⁻) from mixtures containing both nitrite and nitrate (B79036) ions (NO₃⁻) atamanchemicals.comepa.gov. This application is particularly important in the qualitative analysis of nitrate, where the presence of nitrite can interfere with analytical results atamanchemicals.comresearchgate.net.

The reaction between this compound and nitrite ions occurs in acidic solutions, yielding nitrogen gas (N₂), hydrogen sulfate (B86663) ions, and water researchgate.netacs.org. This reaction proceeds quantitatively under appropriate acidic conditions, ensuring effective removal of nitrite researchgate.netresearchgate.net. For instance, this compound treatment can eliminate nitrite concentrations up to seven times the ambient nitrate without compromising the isotopic composition of nitrate, which is crucial for precise isotopic measurements in environmental water samples researchgate.net. Furthermore, this compound is employed to neutralize excess nitrous acid in various colorimetric assays scientificlabs.ie.

Titrimetric Applications

This compound is widely recognized as a primary standard in acidimetry due to its stable, non-hygroscopic, odorless, and colorless crystalline form in the dry state atamanchemicals.comscientificlabs.co.uksigmaaldrich.comcenmed.commetrohm.com. These properties make it highly suitable for preparing standard solutions with high accuracy and reliability for quantitative analysis scientificlabs.co.uksigmaaldrich.comcenmed.com.

Its applications in titrimetry extend to both aqueous and non-aqueous systems. This compound serves as a primary standard in non-aqueous visual, conductometric, and potentiometric titrations researchgate.netscientificlabs.co.uksigmaaldrich.comcenmed.com. While solid this compound is stable, its aqueous solutions undergo slow hydrolysis, necessitating the preparation of fresh, small quantities for immediate use to maintain accuracy metrohm.com. Additionally, it can function as a titrant for determining burette injection volumes and chemical calibration factors in analytical procedures scientificlabs.ie.

Determination of Silicates in Water Samples

This compound is utilized as an acid reagent in the determination of silicates in water samples, particularly in methods based on centrifugal microfluidics scientificlabs.ieatamanchemicals.com. The analysis of silicates, often present as dissolved silica (B1680970) (DSi) or reactive silicate (B1173343), is critical in environmental and chemical studies of water bodies researchgate.netnoaa.gov.

While the specific mechanism involving this compound within the most common colorimetric methods for silicate determination (e.g., the ammonium (B1175870) molybdate (B1676688) reaction) is not extensively detailed in the provided literature, its role as an "acid reagent" in such analytical frameworks is confirmed scientificlabs.ieatamanchemicals.com. These methods typically involve the reaction of silicate with ammonium molybdate to form silicomolybdic acid, which is then reduced to a blue silicomolybdous acid for spectrophotometric measurement noaa.gov.

Corrosion Inhibition Studies

This compound solutions, despite being less corrosive than some other mineral acids like hydrochloric or sulfuric acid, can still induce corrosion in various metals and alloys, especially in industrial cleaning applications researchgate.netcovenantuniversity.edu.ngtandfonline.com. Consequently, the study of corrosion inhibition in this compound media is an active area of research, focusing on mitigating metallic degradation.

Organic compounds, both natural and synthetic, are frequently employed as corrosion inhibitors in this compound solutions researchgate.nettandfonline.com. These compounds function by adsorbing onto the metallic surface, thereby forming a protective barrier that prevents corrosive damage researchgate.net. Research has identified numerous effective organic inhibitors, including:

Amino Acids and Derivatives : Tryptophan (Tryp), N-acetylcysteine, cysteine, S-benzylcysteine, cystine, and methionine have shown significant inhibition efficiencies tandfonline.comresearchgate.netarabjchem.orgtandfonline.comresearchgate.net.

Polymers and Biopolymers : Chitosan (B1678972), Maltodextrin (MLD), and glycogen (B147801) nanoparticles have been explored as green inhibitors researchgate.nettandfonline.comresearchgate.nettandfonline.com.

Azo Dyes : Specific azo dyes, such as 3-Nitro-4′-N,N-dimethylaminoazobenzene and 4-Nitro-4′-N,N-dimethylaminoazobenzene, have demonstrated inhibitive properties on mild steel in this compound researchgate.netcore.ac.uk.

Amines and Derivatives : Toluidine isomers (o-, m-, p-toluidine), sulfanilamide, phenyl diamine tetra acetic acid, and ethanolamines (ethanolamine, diethanolamine, triethanolamine) have been investigated researchgate.nettandfonline.com.

Plant Extracts : Extracts from Juniperus and Myrtus Communis have also shown promise as green corrosion inhibitors tandfonline.comtandfonline.com.

Many of these organic inhibitors act as mixed-type inhibitors, influencing both anodic and cathodic corrosion processes researchgate.nettandfonline.comresearchgate.nettandfonline.comcore.ac.uk.

The mechanism by which inhibitors adsorb onto metal surfaces in this compound solutions is often described by various adsorption isotherm models. The Langmuir adsorption isotherm is frequently observed to fit the experimental data for many organic corrosion inhibitors in this compound media researchgate.nettandfonline.comresearchgate.nettandfonline.comcore.ac.ukresearchgate.netresearcher.life. The Langmuir model assumes a monolayer adsorption of inhibitor molecules onto a homogeneous metal surface, with no interaction between adsorbed molecules researcher.lifemdpi.comiwaponline.com.

Other adsorption isotherm models that have been applied include:

Temkin isotherm : This model accounts for interactions between adsorbed molecules and suggests that the heat of adsorption decreases linearly with increasing surface coverage tandfonline.comresearchgate.netresearcher.lifemdpi.comiwaponline.com.

Frumkin isotherm : This model considers lateral interactions between adsorbed species tandfonline.com.

Flory–Huggins isotherm : This model considers the displacement of water molecules by adsorbing inhibitor molecules researchgate.net.

The fitting of experimental data to these isotherms provides insights into the nature of the adsorption process, whether it is primarily physisorption (physical adsorption) or chemisorption (chemical adsorption) researchgate.nettandfonline.comresearchgate.net.

Electrochemical techniques are indispensable tools for studying corrosion inhibition in this compound solutions, providing detailed information on the kinetics and mechanisms of the corrosion process and the effectiveness of inhibitors researchgate.netcovenantuniversity.edu.ngtandfonline.comresearchgate.netarabjchem.orgtandfonline.comresearchgate.netresearchgate.netbiointerfaceresearch.com. Key electrochemical methods employed include:

Electrochemical Impedance Spectroscopy (EIS) : EIS is widely used to investigate the interfacial properties of the metal/solution system. Studies using EIS typically show that in the presence of effective inhibitors, the polarization resistance (Rp) increases, and the double layer capacitance (Cdl) decreases researchgate.nettandfonline.comresearchgate.netarabjchem.orgresearchgate.net. This indicates that the inhibitor molecules adsorb onto the metal surface, forming a protective film that impedes charge transfer and reduces the corrosion rate arabjchem.orgresearchgate.net.

Electrochemical Frequency Modulation (EFM) : EFM is a relatively newer, non-destructive electrochemical technique used for rapid determination of corrosion rates and inhibition efficiencies researchgate.nettandfonline.comarabjchem.orgtandfonline.comresearchgate.netbiointerfaceresearch.com. EFM provides kinetic parameters such as corrosion current density (Icorr) and Tafel slopes, offering insights into the type of inhibition (anodic, cathodic, or mixed) arabjchem.orgresearchgate.netbiointerfaceresearch.com.

Potentiodynamic Polarization (PDP) : PDP curves reveal changes in anodic and cathodic reaction rates. Inhibitors often shift the corrosion potential and/or reduce the corrosion current density, indicating their influence on the electrochemical reactions at the metal surface researchgate.nettandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netbiointerfaceresearch.com.

These electrochemical analyses, often complemented by surface characterization techniques (e.g., SEM, AFM), provide comprehensive understanding of the corrosion inhibition phenomenon in this compound environments researchgate.netcovenantuniversity.edu.ngtandfonline.comresearchgate.net.

Leaching Agent in Metallurgy (e.g., Zinc Oxide Ore Dissolution)

This compound has been explored as an effective leaching agent for the extraction of zinc from zinc oxide ores. researchgate.netscientific.net Studies have demonstrated its capability to dissolve zinc oxide ore, including smithsonite (B87515). researchgate.net The efficiency of the dissolution process is influenced by several parameters. The dissolution rate of zinc oxide ore increases with an increase in solution temperature, this compound concentration, and stirring speed. Conversely, a decrease in the average particle size of the ore also leads to an enhanced dissolution rate. researchgate.netscientific.net Research has determined the activation energy for the dissolution process of zinc from smithsonite in this compound solution to be 42.86 kJ/mol. researchgate.net This indicates that this compound solution holds potential as a viable leaching agent for zinc extraction from zinc oxide ores. researchgate.netscientific.net

Textile Flame-Retardancy

This compound, a compound containing both nitrogen and sulfur, has been investigated for its efficacy as a flame retardant in textile applications, particularly for wool. researchgate.net The flame-retardant properties imparted by this compound are attributed to its ability to promote char formation in cellulosic materials. aascit.org When exposed to elevated temperatures, ammonium sulfamate (B1201201), which decomposes to release this compound, contributes to improved fire-retardant performance. aascit.org The mechanism involves the formation of a dense char layer, which acts as a barrier, preventing the release of heat and the spread of flammable volatile substances during combustion. researchgate.net Additionally, sulfur-containing components are known to contribute to flame retardancy by forming an intumescent char and reducing smoke emission. researchgate.net The durability of flame-retardant treatments involving this compound on wool fabrics can be significantly enhanced when combined with 1,2,3,4-Butane tetracarboxylic acid (BTCA). researchgate.net

Production of Artificial Sweeteners (e.g., Sodium Cyclamate, Acesulfame (B1210027) Potassium)

This compound serves as a crucial precursor in the synthesis of various artificial sweeteners, notably sodium cyclamate and acesulfame potassium. wikipedia.org

Metabolism and Environmental Assessment of Sweetener Derivatives

The environmental fate and metabolism of artificial sweeteners derived from this compound, such as acesulfame potassium and sodium cyclamate, have been subjects of scientific investigation.

Acesulfame Potassium (ACE-K) Acesulfame-K is a widely detected low- and no-calorie sweetener in the environment, and historically, it was largely considered environmentally persistent prior to 2014. nih.govresearchgate.net However, more recent research indicates an enhanced biodegradation of ACE-K in wastewater treatment plants (WWTPs), with some studies reporting biodegradation rates exceeding 97%. nih.govresearchoutreach.org This bacterial degradation of ACE-K is understood as a catabolic process, leading to its complete mineralization. researchoutreach.org this compound has been identified as a major and stoichiometrically formed biodegradation product of ACE-K. nih.gov Due to its high water solubility and low log Kow value, ACE-K primarily resides in the aquatic compartment and is not expected to bioconcentrate or bioaccumulate in aquatic organisms. nih.gov Concentrations of ACE-K in wastewater and surface water are typically in the lower parts per billion (ppb) range. nih.govresearchgate.net A preliminary environmental risk assessment, based on extensive monitoring and conservative exposure estimates, suggests that ACE-K poses a negligible risk to the aquatic environment. researchgate.net Furthermore, under acidic conditions, ACE-K can degrade into acetylacetamide and acetoacetamide-N-sulfonic acid, both of which have been found to exhibit low toxicity and are non-mutagenic. nih.gov

Sodium Cyclamate In the environment, sodium cyclamate is expected to dissociate into the cyclamate anion and sodium cation. canada.ca Its low vapor pressure suggests that volatilization from water and soil surfaces is unlikely. canada.ca Additionally, the cyclamate anion is not anticipated to adsorb strongly to soils or to suspended solids and sediment in aquatic environments. canada.ca A key aspect of cyclamate's metabolism is its conversion to cyclohexylamine (B46788) by intestinal bacteria in various species, including humans. wikipedia.orgcanada.caplos.orgresearchgate.net The extent of this metabolism in humans can be highly variable, ranging from 0% to 85%. researchgate.net While cyclamate itself exhibits very low toxicity, cyclohexylamine has been a compound of toxicological interest. researchgate.net Cyclohexylamine can be further metabolized into other compounds within the body. iarc.fr In Canada, sodium cyclamate is predominantly utilized as a tabletop sweetener and as a non-medicinal ingredient for sweetening purposes in drugs. canada.ca

Fertilizer Analysis

This compound is a compound whose presence in fertilizers is regulated due to its potential to inhibit plant growth. shimadzu.com.aushimadzu.com Consequently, maximum permissible limits for this compound in fertilizers are stipulated in regulations, such as those in Japan. shimadzu.com.aushimadzu.com To ensure compliance and product quality, specific analytical methods have been developed for its detection and quantification in fertilizers, particularly in ammonium sulfate. shimadzu.com.aushimadzu.comshodex.comshodexhplc.com

Common analytical techniques employed include ion chromatography (IC) and liquid chromatography/mass spectrometry (LC/MS). shimadzu.com.aushimadzu.comshodex.comshodexhplc.comshodex.com While IC methods are specified for this compound analysis in ammonium sulfate, the presence of large amounts of organic matter in complex samples, such as byproduct compound fertilizers, can lead to interference from contaminant peaks. shimadzu.com In such cases, LC/MS offers higher selectivity, effectively eliminating the effects of these contaminating components and providing reliable quantitative results. shimadzu.com Analytical procedures often involve the preparation of standard solutions of this compound and ammonium thiocyanate, as well as sample solutions containing the fertilizer matrix with added standards, for accurate measurement. shodex.comshodexhplc.com

Future Research Directions and Challenges

Exploration of Novel Catalytic Systems

Sulfamic acid has established itself as an efficient, inexpensive, and environmentally friendly solid acid catalyst for a variety of organic transformations. researchgate.netresearchgate.net Future research is directed towards enhancing its catalytic activity, selectivity, and reusability through the development of novel catalytic systems.

One promising area is the creation of composite materials where this compound is loaded onto solid supports. For instance, researchers have successfully used a microporous inorganic matrix of Al-pillared α-ZrP (AZP) for the molecular dispersion of this compound. researchgate.net This approach creates novel composite materials with well-dispersed catalytic sites, showing high activity for synthesizing structurally diverse 1,4-dihydropyridines. researchgate.net Another approach involves functionalizing silica-coated magnetic nanoparticles with this compound, creating efficient and recoverable catalysts for biodiesel production. taylorandfrancis.com

The synthesis of N-alkylated this compound derivatives is also a key area of exploration. scielo.br These organocatalysts offer convenient acidity and are easily synthesized, proving effective in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones. scielo.br Further research aims to combine the high efficiency and selectivity of homogeneous catalysts with the easy separation and recovery of heterogeneous systems to support greener chemical manufacturing. researchgate.net A recent development involves grafting this compound onto cross-linked chitosan (B1678972) using dendritic units, creating a bio-based, highly efficient, and stable heterogeneous organocatalyst for the green synthesis of 2,3-dihydroquinazoline derivatives. rsc.org

Table 1: Novel Catalytic Systems Based on this compound
Catalytic SystemDescriptionApplication ExampleKey Advantages
This compound on Al-pillared α-ZrP (AZP)This compound molecularly dispersed on a microporous inorganic matrix. researchgate.netSynthesis of 1,4-dihydropyridines. researchgate.netHigh activity, well-dispersed catalytic sites. researchgate.net
This compound-Functionalized Magnetic NanoparticlesThis compound functionalized on silica-coated Fe/Fe3O4 core/shell nanoparticles. taylorandfrancis.comBiodiesel production from oils with high free fatty acids. taylorandfrancis.comEfficient, easily recoverable. taylorandfrancis.com
N-Alkylated this compound DerivativesAcidic organocatalysts derived from this compound and various amines. scielo.brMulticomponent Biginelli reaction for dihydropyrimidinone synthesis. scielo.brConvenient acidity, easy synthesis, good miscibility in organic solvents. scielo.br
This compound-Grafted ChitosanThis compound groups attached to cross-linked chitosan via dendritic units. rsc.orgGreen synthesis of 2,3-dihydroquinazoline derivatives. rsc.orgBio-based, highly stable, reusable for multiple cycles. rsc.org

Development of Advanced Analytical Techniques

Accurate determination of this compound is crucial, particularly in industrial effluents and commercial products like fertilizers, where it can inhibit plant growth. nmfrc.orgshodex.comshodexhplc.com While traditional methods like titrimetry and gravimetry exist, research is focused on developing more sensitive, selective, and rapid advanced analytical techniques. nmfrc.orgdatapdf.com

Spectrophotometry offers a simple and effective method. One technique involves the acid hydrolysis of this compound to form ammonium (B1175870) ions, which are then determined using the Berthelot reaction with reagents like salicylic (B10762653) acid and sodium hypochlorite (B82951) to form a colored indophenol (B113434) dye. nmfrc.orgresearchgate.net This method is effective for determining this compound in the effluents of nickel and lead sulfamate (B1201201) electroplating baths. nmfrc.orgresearchgate.net

For more complex matrices, chromatographic techniques are being refined. Ion chromatography (IC) is specified as a test method for this compound in ammonium sulfate (B86663) fertilizers. shimadzu.com However, for samples containing large amounts of organic matter, such as byproduct compound fertilizers, it can be difficult to separate the this compound peak from contaminants. shimadzu.com To overcome this, high-performance liquid chromatography coupled with mass spectrometry (LC/MS/MS) provides a highly selective alternative. shodexhplc.comshimadzu.com Using a polymer-based column for reversed-phase chromatography in HILIC mode allows for the successful retention and quantification of the zwitterionic this compound, even in complex samples. shodexhplc.comshimadzu.com

Table 2: Advanced Analytical Techniques for this compound Determination
TechniquePrincipleApplicationDetection Limit/RangeReference
SpectrophotometryAcid hydrolysis to ammonium ions, followed by colorimetric determination via the Berthelot reaction. nmfrc.orgresearchgate.netEffluents from metal sulfamate electroplating baths. nmfrc.orgresearchgate.net0 to 70 µg range. nmfrc.orgresearchgate.net nmfrc.orgresearchgate.net
Ion Chromatography (IC)Anion exchange separation followed by conductivity detection. shodex.comAmmonium sulfate fertilizers. shodex.comshimadzu.comNot specified. shodex.comshimadzu.com
LC/MS/MSSeparation using HILIC followed by mass spectrometric detection of the deprotonated molecule. shimadzu.comByproduct compound fertilizers with high organic content. shimadzu.comCalibration curve shows good linearity from 10 to 600 ng/mL. shodexhplc.com shodexhplc.comshimadzu.com

Further Investigation into Environmental Impact and Mitigation

While often considered a greener alternative to strong mineral acids like hydrochloric acid, this compound is not without environmental impact. researchgate.netdesmi.ir It is classified as harmful to aquatic life with long-lasting effects. fecom-media.comchemone.cominchem.org Therefore, ongoing research is essential to fully understand its environmental fate and to develop effective mitigation strategies.

The primary environmental concern is its effect on aquatic ecosystems. fecom-media.comscbt.com Proper management of waste containing this compound is crucial. desmi.ir Mitigation strategies include the proper collection, storage, and disposal of waste solutions. desmi.ir Before disposal, this compound should be neutralized, for instance, by mixing it with a dilute sodium hydroxide (B78521) solution. researchdive.com For spills, containment is key, followed by neutralization and disposal according to local regulations, ensuring it does not enter drains or sewer systems. inchem.orgchemos.de

Atmospheric chemistry is another area of investigation. The reaction between sulfur trioxide (SO3) and ammonia (B1221849) (NH3) can produce this compound in the atmosphere. researchgate.net This reaction pathway can be competitive with the formation of sulfuric acid, a key component in new particle formation (NPF). researchgate.netcopernicus.org Recent studies suggest that this compound can play a significant role in NPF and the growth of aerosol particles, particularly in agricultural and coastal industrial areas. copernicus.orgcopernicus.org Understanding these atmospheric processes is critical for developing accurate air quality models.

Table 3: Environmental Impact and Mitigation Strategies for this compound
Area of ImpactDescription of ImpactMitigation Strategy
Aquatic EnvironmentClassified as harmful to aquatic organisms, with potential for long-term adverse effects. fecom-media.cominchem.orgscbt.comProper waste management, including neutralization before disposal and preventing entry into waterways. desmi.irinchem.orgresearchdive.com
Atmospheric ChemistryFormed from the reaction of sulfur trioxide and ammonia; can contribute to new particle formation and aerosol growth. researchgate.netcopernicus.orgFurther research to understand its formation mechanisms and role in atmospheric models. copernicus.org
DisposalImproper disposal of the acidic solution can harm the local environment.Neutralize with a base (e.g., sodium hydroxide) before flushing with large amounts of water. researchdive.com Store away from incompatible materials. inchem.org

Discovery of New Biomedical Applications

The sulfamate moiety, a key feature of this compound derivatives, is a versatile scaffold in drug design and discovery. wikipedia.orgnih.gov Sulfamates have been incorporated into a wide range of therapeutic agents, and future research continues to explore their potential against new biological targets. wikipedia.orgresearchgate.net

Derivatives of this compound are being investigated for numerous therapeutic areas, including as antibiotics, antiviral agents, and anticancer drugs. wikipedia.orgnih.gov The possible molecular targets for sulfamate derivatives include steroid sulfatase, carbonic anhydrases, and acyl transferase. nih.gov This has led to the development of drugs for hormone-dependent tumors like breast and prostate cancer. nih.gov For example, the drug Topiramate, a sulfamate-containing compound, is widely used as an anti-epileptic and has also been investigated for weight loss. nih.govnih.gov Another agent, avasimibe, is in clinical trials for treating hyperlipidemia and atherosclerosis. nih.gov

The search for new applications is expanding. Acyl sulfamate derivatives have shown potential as antibacterial agents against Gram-positive bacteria. nih.gov Sulfamate derivatives can also act as calcium-sensing receptor agonists, which could be beneficial in treating osteoporosis. nih.gov The broad spectrum of biological activities associated with the sulfamate group ensures that it will remain a significant area of focus for medicinal chemists seeking to develop novel therapeutics for a variety of diseases. patsnap.comresearchandmarkets.com

Table 4: Potential and Established Biomedical Applications of this compound Derivatives (Sulfamates)
Therapeutic AreaMechanism/TargetExample Application/DrugReference
AnticancerInhibition of steroid sulfatase (STS) and carbonic anhydrases (CAs). nih.govnih.govTreatment of hormone-dependent tumors (e.g., breast, prostate cancer). nih.gov nih.govnih.gov
AntiviralHIV reverse transcriptase inhibitors and HIV protease inhibitors. wikipedia.orgnih.govDevelopment of agents against HIV. wikipedia.orgnih.gov wikipedia.orgnih.gov
Neurological DisordersMechanism not fully elucidated, involves multiple pathways. nih.govTopiramate for epilepsy and migraine. nih.gov nih.govnih.gov
Metabolic DisordersInhibition of carbonic anhydrase V (lipogenesis); inhibition of acyl coenzyme A:cholesterol acyltransferase. nih.govWeight loss drugs; Avasimibe for hyperlipidemia and atherosclerosis. nih.gov nih.gov
AntibacterialTargeting various bacterial enzymes. nih.govnih.govAcyl sulfamates against Gram-positive bacteria; inhibitors of aminoacyl-tRNA synthetases. nih.govnih.gov nih.govnih.gov
OsteoporosisCalcium sensing receptor agonists. nih.govPotential treatment to aid in osteoporosis. nih.gov nih.gov

Integration with Emerging Technologies (e.g., Microfluidics)

The integration of this compound chemistry with emerging technologies like microfluidics and flow chemistry presents a significant opportunity to enhance reaction efficiency, control, and safety. scispace.comnih.gov These technologies, which involve performing chemical reactions in continuous-flow systems with small-dimension channels, offer numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control of reaction conditions, and simplified scale-up. unimi.it

Flow chemistry is particularly relevant for reactions where this compound is used as a catalyst. scispace.com The ability to precisely control temperature and residence time in a microreactor can lead to higher yields and purities. unimi.itacs.org This technology is being increasingly adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), a field where this compound and its derivatives are often used as intermediates or catalysts. scispace.commit.edu The miniaturization offered by microfluidic devices can accelerate the optimization of reaction parameters and improve understanding of reaction kinetics. nih.gov

While direct research on integrating this compound into microfluidic devices is an emerging area, related research shows the potential. For instance, sulfuric acid has been used to modify the surface of PDMS-based microfluidic devices to improve their performance in chip-based electrophoretic separations. nih.gov Similar surface functionalization or use of this compound as a catalyst within microreactors could enable novel synthetic pathways and analytical applications, paving the way for more efficient and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of sulfamic acid critical for experimental design in acid-base titrations?

  • Methodological Answer : this compound’s high water solubility, stability in solid form, and precise equivalence point (pKa ≈ 1.0) make it ideal for standardizing alkaline solutions. When designing titrations, ensure temperature control (20–25°C) to minimize thermal decomposition, and use potentiometric methods for endpoint detection to avoid errors from colored solutions .

Q. How does this compound’s molecular structure influence its reactivity in aqueous solutions?

  • Methodological Answer : The zwitterionic structure (NH2SO3H) allows dual reactivity as both a Brønsted acid and a nucleophile. For kinetic studies, employ Raman spectroscopy or X-ray diffraction (XRD) to monitor proton transfer dynamics and hydrogen bonding networks, as demonstrated in low-temperature crystallographic studies .

Q. What standardized protocols exist for synthesizing this compound derivatives for catalytic applications?

  • Methodological Answer : Use controlled sulfonation of amines under anhydrous conditions. Characterize intermediates via HPLC-MS to track sulfonic group incorporation, and validate purity using differential scanning calorimetry (DSC) to confirm melting points within ±0.5°C of literature values .

Advanced Research Questions

Q. How can contradictions in this compound’s role as a corrosion inhibitor be resolved across electrochemical studies?

  • Methodological Answer : Discrepancies often arise from varying electrolyte compositions (e.g., Cl⁻ vs. SO₄²⁻). Design experiments with controlled ionic strength and use electrochemical impedance spectroscopy (EIS) to differentiate charge-transfer resistance from diffusion effects. Cross-validate with surface characterization techniques like SEM-EDS to correlate inhibition efficiency with surface morphology .

Q. What advanced computational models best predict this compound’s interaction with metal oxides in heterogeneous catalysis?

  • Methodological Answer : Density functional theory (DFT) simulations with solvent corrections (e.g., COSMO-RS) effectively model adsorption energies on TiO₂ or ZnO surfaces. Validate models using in-situ FTIR to detect intermediate surface species (e.g., sulfamate-metal complexes) .

Q. How do isotopic labeling studies (e.g., ¹⁵N, ³⁴S) clarify this compound’s degradation pathways in environmental systems?

  • Methodological Answer : Use ¹⁵N-labeled this compound in batch reactors to track nitrogen speciation via isotope-ratio mass spectrometry (IRMS). Pair with LC-QTOF-MS to identify transient intermediates (e.g., hydroxylamine sulfonate) and quantify mineralization rates under UV irradiation .

Q. What statistical approaches address reproducibility challenges in this compound’s use as a nitrite scavenger in complex matrices?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets from LC-MS/MS and ion chromatography to isolate matrix interference effects. Use response surface methodology (RSM) to optimize scavenger concentration, pH, and contact time, ensuring ≥95% confidence intervals in kinetic parameters .

Data Analysis & Reporting Guidelines

  • Table 1 : Critical Parameters for this compound Studies

    ParameterOptimal RangeAnalytical Method
    Purity≥99.5%DSC, Karl Fischer Titration
    Solubility150 g/L (25°C)Gravimetric Analysis
    Thermal StabilityDecomposes at 205°CTGA-DSC
  • Key Considerations :

    • Report uncertainties in kinetic data using error propagation models (e.g., Monte Carlo simulations) .
    • Archive raw spectral data (e.g., NMR, FTIR) in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfamic acid
Reactant of Route 2
Sulfamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.